Product packaging for Chz868(Cat. No.:)

Chz868

Cat. No.: B606664
M. Wt: 423.4 g/mol
InChI Key: KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CHZ868 is a memger of the class of benzimidazoles that is benzimidazole that is substituted by methyl groups at positions 1 and 4, by a 2,4-difluoroanilino group at position 2, and by a (2-acetamidopyridin-4-yl)oxy group at position 5. It is a type II JAK2 inhibitor with antineoplastic activity. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a member of benzimidazoles, a member of acetamides, a member of pyridines, a difluorobenzene, an aromatic ether, a secondary amino compound and an aromatic amine.
a type II JAK2 kinase inhibitor with antineoplastic activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19F2N5O2 B606664 Chz868

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of CHZ868: A Type II JAK2 Inhibitor for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of CHZ868, a potent and selective type II inhibitor of Janus kinase 2 (JAK2). It details the discovery, mechanism of action, and preclinical development of this compound for leukemia, with a particular focus on B-cell acute lymphoblastic leukemia (B-ALL) characterized by CRLF2 rearrangements. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling, regulating cell growth, differentiation, and survival.[1] Dysregulation of the JAK/STAT signaling pathway is a key driver in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and myeloproliferative neoplasms (MPNs).[1][2] A high-risk subset of B-ALL is characterized by rearrangements of the cytokine receptor-like factor 2 (CRLF2) gene, which often leads to constitutive activation of JAK2 signaling.[3][4][5]

While type I JAK2 inhibitors, which bind to the active conformation of the kinase, have shown some clinical benefit, they are associated with limitations such as paradoxical JAK2 hyperphosphorylation and the development of resistance.[3][4] This has driven the development of type II JAK2 inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a potential strategy to overcome these challenges.[2][6] this compound emerged from a drug discovery program aimed at identifying novel type II JAK2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.[2][3]

Discovery and Physicochemical Properties

The discovery of this compound was the result of a focused medicinal chemistry effort.[3] The process began with mining a compound database for structural motifs characteristic of type II kinase inhibitors, leading to the identification of an arylamino-benzimidazole scaffold.[3] Through property and structure-based optimization, this compound was developed.[3][7]

This compound is characterized by high passive permeability, good metabolic stability, and moderate blood clearance, with good oral bioavailability, making it suitable for in vivo studies.[3][8]

Mechanism of Action

This compound is a type II inhibitor of JAK2, meaning it binds to and stabilizes the inactive conformation of the kinase.[3][4][5] This is in contrast to type I inhibitors that target the ATP-binding pocket of the active kinase. The binding of this compound to the inactive state prevents the conformational changes required for kinase activation, thereby abrogating downstream signaling.[2] This mechanism is particularly effective in overcoming the paradoxical hyperphosphorylation of JAK2 observed with type I inhibitors in certain leukemia subtypes.[3][4] By locking JAK2 in an inactive state, this compound effectively inhibits the phosphorylation of downstream targets, most notably STAT5.[2][3]

Quantitative Data

The following tables summarize the quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line / TargetIC50 / GI50 (nM)Reference
Enzymatic AssayActivated JAK2Modest Activity[3]
Cell-Based AssayEPOR JAK2 WT Ba/F3170[8]
Cell-Based AssayJAK2 V617F SET259[8]
Cell-Based AssayJAK1 V658F Ba/F34-fold higher than JAK2 V617F[2]
Cell-Based AssayTYK2 V678F Ba/F324-fold higher than JAK2 V617F[2]
Cell-Based AssayCMK (JAK3 A572V)378[2]
Cell-Based AssayK562 (BCR-ABL)4627[2]

Table 2: In Vivo Efficacy of this compound

Leukemia ModelDosing RegimenKey OutcomesReference
Murine B-ALL (transgenic)30 mg/kg/day, oral gavageProlonged survival, reduced spleen size, loss of pSTAT5[9]
Human B-ALL Xenograft30 mg/kg/day, oral gavageProlonged survival[9]
Murine PV (Jak2V617F knock-in)30-40 mg/kg/day, oral gavageReduced mutant allele burden, normalized hematocrit and WBC counts, restored splenic architecture[2]
Murine MF (MPLW515L)40 mg/kg/day, oral gavageImproved survival, normalized spleen weight, reduced hepatomegaly[2]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is a general guideline based on standard procedures.[10][11][12][13][14]

  • Cell Plating: Seed leukemia cells in opaque-walled 96-well plates at a density of 0.1 × 10^6 to 0.6 × 10^6 cells/mL in a final volume of 100 µL per well.[3] Include control wells with media only for background luminescence.

  • Compound Addition: Add this compound at various concentrations to the experimental wells. Use DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[10][11]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[10][11]

  • Data Acquisition: Measure the luminescence using a plate reader.

Western Blotting for JAK/STAT Pathway Analysis

This protocol is a general guideline based on standard procedures.[15][16][17][18]

  • Cell Treatment and Lysis: Treat leukemia cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).[3] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 4-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies in Mouse Models of Leukemia

This protocol is a general guideline based on published studies.[2][3]

  • Animal Models: Utilize immunodeficient mice (e.g., NSG) for patient-derived xenograft (PDX) models or immunocompetent mice for syngeneic or transgenic models of leukemia.

  • Leukemia Engraftment: Transplant leukemia cells into recipient mice via tail vein injection.

  • Treatment: Once leukemia is established (typically confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment groups. Administer this compound via oral gavage, typically at a dose of 30 mg/kg/day.[3] A vehicle control group should be included. For combination studies, a second agent like dexamethasone (e.g., 1 mg/kg/day, intraperitoneal injection) can be administered.[3]

  • Monitoring: Monitor the mice for signs of toxicity and tumor burden (e.g., spleen size, bioluminescence, or peripheral blood analysis).

  • Endpoint Analysis: At the end of the study, collect tissues (spleen, bone marrow, etc.) for further analysis, such as flow cytometry, immunohistochemistry, or western blotting to assess target engagement (e.g., pSTAT5 levels).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound.

CHZ868_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRLF2 CRLF2 IL7R IL7Rα JAK2_inactive JAK2 (Inactive) CRLF2->JAK2_inactive JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active Activation STAT5 STAT5 JAK2_active->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization & Translocation This compound This compound This compound->JAK2_inactive Stabilizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5_dimer->Gene_Expression

Caption: Mechanism of action of this compound in CRLF2-rearranged B-ALL.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Leukemia Cell Lines (e.g., MHH-CALL4, Ba/F3) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (48-72h) treatment->incubation viability Cell Viability Assay (CellTiter-Glo) incubation->viability western Western Blot (p-JAK2, p-STAT5) incubation->western

Caption: General workflow for in vitro evaluation of this compound.

Synergy_Pathway This compound This compound JAK_STAT Inhibition of JAK/STAT Pathway This compound->JAK_STAT Dexamethasone Dexamethasone Apoptosis_Induction Induction of Pro-Apoptotic Proteins Dexamethasone->Apoptosis_Induction Synergistic_Apoptosis Synergistic Apoptosis in B-ALL Cells JAK_STAT->Synergistic_Apoptosis Apoptosis_Induction->Synergistic_Apoptosis

Caption: Synergistic effect of this compound and Dexamethasone.

Overcoming Resistance to Type I JAK Inhibitors

A key advantage of this compound is its ability to overcome persistence to type I JAK inhibitors.[2] Prolonged exposure of MPN cells to type I inhibitors can lead to a state of persistence where JAK-STAT signaling is reactivated.[2] this compound has been shown to potently inhibit the proliferation of these persistent cells by effectively suppressing JAK2 and STAT phosphorylation, a feat that other type I inhibitors fail to achieve.[2] This suggests that the distinct mechanism of stabilizing the inactive kinase conformation is a viable strategy to treat patients who have developed resistance to first-generation JAK inhibitors.

Synergistic Combination with Dexamethasone

In the context of B-ALL, this compound has demonstrated significant synergy with the glucocorticoid dexamethasone.[3] This combination leads to enhanced induction of apoptosis in CRLF2-rearranged B-ALL cells both in vitro and in vivo.[3] The synergistic effect is particularly promising for clinical translation given the established role and tolerability of dexamethasone in B-ALL treatment regimens.[3]

Conclusion

This compound is a promising type II JAK2 inhibitor with a distinct mechanism of action that offers several advantages over type I inhibitors. Its ability to potently and selectively inhibit JAK2 signaling, overcome resistance, and synergize with standard-of-care agents like dexamethasone makes it a valuable tool for leukemia research and a potential therapeutic candidate for patients with JAK2-dependent hematological malignancies. The data and protocols presented in this whitepaper provide a comprehensive resource for the scientific community to further explore the potential of this compound and other type II JAK2 inhibitors in the fight against leukemia.

References

The Molecular Basis of CHZ868's Activity in Blood Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of CHZ868, a selective Type II Janus kinase 2 (JAK2) inhibitor, in the context of hematological malignancies. This compound represents a significant advancement in the pursuit of more effective and durable treatments for blood cancers driven by aberrant JAK2 signaling, such as myeloproliferative neoplasms (MPNs) and a subset of B-cell acute lymphoblastic leukemias (B-ALL). This document details the preclinical data, experimental methodologies, and signaling pathways associated with this compound's activity.

Introduction: The Rationale for Type II JAK2 Inhibition

The discovery of activating mutations in the JAK2 gene, most notably the V617F mutation, has revolutionized the understanding and treatment of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1] These mutations lead to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival.[2]

First-generation JAK2 inhibitors, classified as Type I inhibitors (e.g., ruxolitinib), bind to the active conformation of the JAK2 kinase. While providing symptomatic relief, these agents have shown limited ability to induce deep and lasting molecular remissions.[1][3] A key challenge has been the development of persistence, where cancer cells adapt to the inhibitor by reactivating JAK-STAT signaling through mechanisms like heterodimerization of JAK family members.[1][4]

This compound, a Type II inhibitor, offers a distinct therapeutic strategy. It preferentially binds to and stabilizes the inactive "DFG-out" conformation of the JAK2 kinase.[1][5] This mode of action not only blocks the ATP-binding site but also prevents the conformational changes required for kinase activation, leading to a more profound and sustained inhibition of the JAK2 signaling pathway.

Quantitative Assessment of this compound's In Vitro Activity

The preclinical efficacy of this compound has been demonstrated across a range of hematological cancer cell lines, including those with JAK2 and MPL mutations. The following tables summarize the key quantitative data from these studies.

Table 1: Cellular Proliferation Inhibition by this compound

Cell LineCancer TypeGenotypeIC50 / GI50 (nM)Reference
SET2Myeloproliferative NeoplasmJAK2 V617F59 (GI50)[6]
Ba/F3-EPOR + JAK2 WT170 (IC50)[1][6]
Ba/F3-JAK2 V617F60 (IC50)[1]
CMKAcute Megakaryoblastic Leukemia-378 (GI50)[6]
JAKi-r (this compound-resistant SET2)Myeloproliferative NeoplasmJAK2 V617F300[7]
JAKi-R (this compound-resistant SET2)Myeloproliferative NeoplasmJAK2 V617F500[7]

Table 2: Inhibition of Downstream Signaling by this compound

Cell Line / ModelTarget ProteinEffect of this compoundObservationsReference
JAK2 V617F cellspSTAT3, pSTAT5Potent inhibition at 2-3 fold lower concentrations than in JAK2 WT cellsDemonstrates selectivity for mutant JAK2.[1]
Ruxolitinib-treated MF patient samplespSTAT3, pSTAT5Complete suppressionOvercomes signaling persistence observed with Type I inhibitors.[1]
Murine model of MPLW515L-induced myelofibrosispSTAT3, pSTAT5Complete suppressionMaintained with 10 days of treatment, indicating durable target inhibition.[1]
CRLF2-rearranged human B-ALL cellsJAK2 signalingAbrogation of signalingCorrelates with potent growth suppression.[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound and its distinct mechanism of action compared to Type I inhibitors.

JAK_STAT_Pathway Figure 1. The Canonical JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates (pSTAT) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Inhibitor_Mechanism Figure 2. Mechanisms of Type I vs. Type II JAK2 Inhibition cluster_type1 Type I Inhibition (e.g., Ruxolitinib) cluster_type2 Type II Inhibition (this compound) JAK2_Active JAK2 (Active 'DFG-in') Inhibited_Active_JAK2 Inhibited Complex (Paradoxical Phosphorylation) JAK2_Active->Inhibited_Active_JAK2 TypeI_Inhibitor Type I Inhibitor TypeI_Inhibitor->JAK2_Active Binds JAK2_Inactive JAK2 (Inactive 'DFG-out') Stabilized_Inactive_JAK2 Stabilized Inactive Complex JAK2_Inactive->Stabilized_Inactive_JAK2 This compound This compound This compound->JAK2_Inactive Binds & Stabilizes

Caption: Contrasting binding modes of Type I and Type II JAK2 inhibitors.

Mechanisms of Resistance to this compound

While this compound can overcome persistence to Type I inhibitors, acquired resistance to Type II inhibition can also emerge. Studies have shown that this resistance is not typically mediated by secondary mutations in the JAK2 kinase itself. Instead, resistance can be driven by the activation of bypass signaling pathways.

One identified mechanism involves the upregulation of the AXL receptor tyrosine kinase, leading to the activation of the MAPK pathway.[7] This provides an alternative route for cell survival and proliferation, independent of JAK-STAT signaling.

Resistance_Mechanism Figure 3. AXL/MAPK-Mediated Resistance to this compound This compound This compound JAK2_STAT JAK2-STAT Pathway This compound->JAK2_STAT Inhibits Proliferation_Survival Cell Proliferation & Survival JAK2_STAT->Proliferation_Survival Blocked AXL AXL Kinase Upregulation MAPK_Pathway MAPK Pathway Activation AXL->MAPK_Pathway Activates MAPK_Pathway->Proliferation_Survival Promotes (Bypass)

Caption: Bypass signaling through AXL/MAPK as a resistance mechanism to this compound.

Key Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed hematopoietic cells (e.g., SET2, Ba/F3) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 or GI50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-pJAK2, anti-JAK2, anti-pSTAT5, anti-STAT5) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI will enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Experimental_Workflow Figure 4. General Experimental Workflow for this compound Characterization cluster_assays In Vitro Assays Cell_Culture Hematopoietic Cell Lines CHZ868_Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->CHZ868_Treatment Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) CHZ868_Treatment->Proliferation_Assay Western_Blot Western Blot (pJAK2, pSTAT5) CHZ868_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) CHZ868_Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A streamlined workflow for the preclinical evaluation of this compound.

In Vivo Efficacy

Preclinical studies in murine models of MPN and B-ALL have demonstrated the in vivo activity of this compound. In a retroviral bone marrow transplant model of MPLW515L-induced myelofibrosis, this compound completely suppressed STAT5 and STAT3 phosphorylation.[1] Importantly, treatment with this compound in mouse models of MPN has been shown to reduce the mutant allele burden, a disease-modifying effect not typically observed with Type I inhibitors.[1][9] In models of B-ALL, this compound improved survival and showed synergistic effects when combined with dexamethasone.[8]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for blood cancers driven by aberrant JAK2 signaling. Its Type II mechanism of inhibition allows it to overcome the limitations of first-generation JAK inhibitors, leading to more profound and durable suppression of the oncogenic signaling pathway. The preclinical data strongly support its potential as a disease-modifying agent.

Future research should focus on:

  • Clinical Development: Although it has not been approved for clinical use, its preclinical profile warrants further investigation in clinical trials for patients with MPNs and JAK2-driven leukemias.[10]

  • Combination Therapies: Exploring rational combinations of this compound with other targeted agents (e.g., AXL or MEK inhibitors to overcome resistance) or standard chemotherapy could enhance its therapeutic efficacy.[7]

  • Biomarker Development: Identifying predictive biomarkers of response and resistance to this compound will be crucial for patient stratification and personalized treatment strategies.

This technical guide provides a comprehensive overview of the molecular basis for this compound's activity. The presented data and methodologies offer a solid foundation for researchers and drug development professionals working to advance novel therapies for hematological malignancies.

References

Methodological & Application

Application Notes and Protocols for CHZ868 in Murine MPN Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages. A significant driver of MPNs is the constitutive activation of the Janus kinase (JAK) signaling pathway, frequently due to mutations in JAK2, such as the JAK2V617F mutation.[1][2] CHZ868 is a potent and selective type II JAK2 inhibitor that stabilizes the inactive conformation of the JAK2 kinase.[3][4] This mechanism of action allows it to overcome persistence to type I JAK inhibitors and demonstrate significant efficacy in preclinical murine models of MPN.[5][6] These application notes provide detailed protocols for the dosage and administration of this compound in various murine MPN models, along with methods for evaluating its therapeutic effects.

Quantitative Data Summary

The following tables summarize the dosages and effects of this compound in different murine MPN models as reported in preclinical studies.

Table 1: this compound Dosage and Administration in Murine MPN Models

Murine ModelMutationThis compound DosageAdministration RouteFrequencyVehicleReference(s)
Polycythemia Vera (PV)Jak2V617F Conditional Knock-in30 mg/kgOral GavageOnce Daily0.5% Methylcellulose / 0.5% Tween-80[5]
Polycythemia Vera (PV)Jak2V617F Conditional Knock-in40 mg/kgOral GavageOnce Daily0.5% Methylcellulose / 0.5% Tween-80[5]
Myelofibrosis (MF)MPLW515L Retroviral Transplant30 mg/kgOral GavageOnce Daily0.5% Methylcellulose / 0.5% Tween-80[5]
Myelofibrosis (MF)MPLW515L Retroviral Transplant40 mg/kgOral GavageOnce Daily0.5% Methylcellulose / 0.5% Tween-80[5]
B-cell Acute Lymphoblastic LeukemiaEμ-CRLF2/Eμ-Jak2 R683G/Pax5+/-/Ts1Rhr30 mg/kgOral GavageOnce DailyNot Specified[7]
JAK2 Inhibitor Resistant MPNSubcutaneous Xenograft (JAKi-R SET2 cells)15 mg/kgOral GavageEvery DayNot Specified[8]

Table 2: Therapeutic Effects of this compound in Murine MPN Models

| Murine Model | Mutation | Dosage | Key Therapeutic Effects | Reference(s) | | :--- | :--- | :--- | :--- |[5] | | Polycythemia Vera (PV) | Jak2V617F Conditional Knock-in | 30 mg/kg & 40 mg/kg | Normalized hematocrit, reduced white blood cell count, restored normal splenic architecture, and significantly reduced mutant allele burden. |[5] | | Myelofibrosis (MF) | MPLW515L Retroviral Transplant | 30 mg/kg & 40 mg/kg | Prolonged survival, normalized spleen and liver weights, reduced bone marrow hypercellularity, and suppressed JAK-STAT signaling. |[5] | | B-cell Acute Lymphoblastic Leukemia | Eμ-CRLF2/Eμ-Jak2 R683G/Pax5+/-/Ts1Rhr | 30 mg/kg | Reduced splenomegaly and decreased B-ALL in peripheral blood, spleen, and bone marrow. |[7] | | JAK2 Inhibitor Resistant MPN | Subcutaneous Xenograft (JAKi-R SET2 cells) | 15 mg/kg | In combination with an AXL inhibitor, almost suppressed tumor growth. |[8] |

Experimental Protocols

Protocol 1: Establishment of a Jak2V617F Conditional Knock-in Mouse Model of Polycythemia Vera

This protocol describes the generation of a murine model that conditionally expresses the Jak2V617F mutation in the hematopoietic compartment, leading to a polycythemia vera-like phenotype.[9][10]

Materials:

  • Jak2V617F conditional knock-in mice (e.g., on a C57BL/6J background)[10]

  • Vav-Cre or Mx1-Cre transgenic mice

  • Standard mouse breeding and husbandry supplies

  • Flow cytometry reagents for hematopoietic lineage analysis

Procedure:

  • Cross Jak2V617F conditional knock-in mice with Vav-Cre or Mx1-Cre transgenic mice to generate experimental cohorts.

  • For Mx1-Cre models, induce Cre recombinase expression by intraperitoneal injection of polyinosinic-polycytidylic acid (pIpC).

  • Monitor mice for the development of an MPN phenotype, which includes elevated hematocrit, leukocytosis, and splenomegaly.[10]

  • Confirm the presence of the Jak2V617F mutation and assess the mutant allele burden in peripheral blood and bone marrow using qPCR or digital droplet PCR.

Protocol 2: Establishment of an MPLW515L Retroviral Bone Marrow Transplant Mouse Model of Myelofibrosis

This protocol details the creation of a myelofibrosis model through the transplantation of bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation.[11][12][13]

Materials:

  • Donor mice (e.g., BALB/c or C57BL/6)

  • Recipient mice (syngeneic to donors)

  • Retroviral vector encoding MPLW515L (e.g., MSCV-hMPLW515L-IRES-GFP)

  • Retroviral packaging cell line

  • 5-Fluorouracil (5-FU)

  • Lethal irradiation source (e.g., X-ray irradiator)

  • Standard cell culture and retroviral transduction reagents

  • Flow cytometry for sorting transduced cells (optional)

Procedure:

  • Isolate bone marrow from donor mice pre-treated with 5-FU.

  • Transduce the bone marrow cells with the MPLW515L-expressing retrovirus.

  • Lethally irradiate recipient mice.

  • Inject the transduced bone marrow cells into the recipient mice via tail vein injection.

  • Monitor the mice for the development of a myelofibrosis-like disease, characterized by thrombocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis.[11][13]

Protocol 3: Preparation and Administration of this compound

This protocol outlines the preparation of this compound for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween-80 in sterile water[14]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • Prepare the vehicle solution.

  • Weigh the this compound powder and add it to the appropriate volume of the vehicle to achieve the final desired concentration.

  • Vortex the suspension thoroughly to ensure uniform distribution of the compound. Sonication can be used to aid in suspension.

  • Administer the this compound suspension to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

Protocol 4: Assessment of Therapeutic Efficacy

This protocol provides methods for evaluating the in vivo efficacy of this compound in murine MPN models.

Materials:

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Automated hematology analyzer

  • Calipers

  • Analytical balance

  • Reagents for flow cytometry to analyze hematopoietic populations

  • Reagents for DNA extraction and PCR for mutant allele burden analysis

  • Histology supplies (formalin, paraffin, hematoxylin and eosin stain, reticulin stain)

Procedure:

  • Hematological Parameters: Collect peripheral blood at regular intervals and analyze complete blood counts (CBCs) using an automated hematology analyzer.

  • Spleen and Liver Size: At the end of the treatment period, euthanize the mice and carefully dissect the spleen and liver. Measure their weights and, for the spleen, its dimensions.

  • Mutant Allele Burden: Extract genomic DNA from peripheral blood or bone marrow cells. Quantify the Jak2V617F or MPLW515L allele burden using qPCR or digital droplet PCR.

  • Histopathology: Fix spleen, liver, and bone marrow (femur) in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) and reticulin staining to assess tissue architecture and fibrosis.

  • Flow Cytometry: Analyze bone marrow and spleen cell suspensions for different hematopoietic progenitor and mature cell populations using specific cell surface markers.

  • JAK-STAT Pathway Inhibition: To assess target engagement, mice can be sacrificed at a specified time point after the final dose (e.g., 2 hours), and splenocytes can be isolated for analysis of phosphorylated STAT3 and STAT5 levels by Western blotting or flow cytometry.[5]

Visualizations

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Cytokine_Receptor->JAK2_inactive Recruits & Activates JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation STAT STAT JAK2_active->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Proliferation, Differentiation) pSTAT->Gene_Expression Translocates & Induces This compound This compound (Type II Inhibitor) This compound->JAK2_inactive Binds & Stabilizes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Experimental_Workflow Experimental Workflow for this compound Efficacy Studies in Murine MPN Models Model_Generation Murine MPN Model Generation (e.g., Jak2V617F knock-in or MPLW515L transplant) Disease_Establishment Disease Establishment (Monitor hematological parameters) Model_Generation->Disease_Establishment Randomization Randomization into Treatment Groups Disease_Establishment->Randomization Treatment This compound or Vehicle Administration (Oral Gavage, Daily) Randomization->Treatment Monitoring In-life Monitoring (Blood counts, Body weight) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Spleen/Liver weight, Allele burden, Histopathology) Monitoring->Endpoint_Analysis Logical_Relationship Logical Relationship of this compound Dosage and Therapeutic Outcomes cluster_input Input cluster_mechanism Mechanism cluster_output Therapeutic Outcomes Dosage This compound Dosage (15-40 mg/kg/day) Target_Engagement JAK2 Inhibition (Type II Binding) Dosage->Target_Engagement Pathway_Inhibition Suppression of JAK-STAT Signaling Target_Engagement->Pathway_Inhibition Hematological_Improvement Normalization of Blood Counts Pathway_Inhibition->Hematological_Improvement Reduction_in_Organomegaly Decreased Spleen and Liver Size Pathway_Inhibition->Reduction_in_Organomegaly Molecular_Response Reduction in Mutant Allele Burden Pathway_Inhibition->Molecular_Response

References

Application Notes: Analysis of pSTAT5 Levels Following CHZ868 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CHZ868 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by binding to and stabilizing the inactive conformation of the JAK2 kinase, thereby preventing its activation and downstream signaling.[1][3] The JAK-STAT signaling pathway is crucial for processes like cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[4][5] Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream substrate of JAK2.[6] Upon activation by cytokines or growth factors, JAK2 phosphorylates STAT5 at a specific tyrosine residue (Tyr694).[7][8] This phosphorylation is obligatory for STAT5 dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4][9][10] Therefore, the level of phosphorylated STAT5 (pSTAT5) serves as a direct and reliable biomarker for JAK2 activity. Western blot analysis is a standard method to quantify changes in pSTAT5 levels in response to inhibitors like this compound.

Mechanism of Action: this compound in the JAK-STAT Pathway

This compound exerts its effect by directly inhibiting JAK2, which in turn prevents the phosphorylation of STAT5. This abrogation of a critical signaling node leads to reduced cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.[1][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Activation pSTAT5 Dimer pSTAT5 Dimer pSTAT5->pSTAT5 Dimer Dimerization Gene Transcription Gene Transcription pSTAT5 Dimer->Gene Transcription Translocates & Binds DNA Cytokine Cytokine Cytokine->Cytokine Receptor Binds This compound This compound This compound->JAK2 Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Summary: Effect of this compound on pSTAT5 and Cell Proliferation

This compound has been shown to potently inhibit STAT5 phosphorylation and cell growth in various cancer cell models, particularly those with activating JAK2 mutations (e.g., V617F) or CRLF2 rearrangements.[1][3]

Cell LineJAK2 StatusThis compound ConcentrationEffect on pSTAT5Effect on Cell Proliferation (IC50/GI50)Reference
SET2JAK2 V617F0.3 µM (maintenance)SuppressedGI50 = 59 nM[11][12]
Ba/F3-JAK2 V617FJAK2 V617FNot SpecifiedSuppressedIC50 = 0.06 µM[1]
Ba/F3-JAK2 WTWild-TypeNot SpecifiedSuppressedIC50 = 0.17 µM[1]
MHH-CALL4CRLF2-rearranged, JAK2 I682F0.05 - 0.2 µMAbrogated> 6-30 µM (insensitive to Type I inhibitors)[3][11]
32D-MPLW515LMPL W515LNot SpecifiedAbrogatedPotently inhibited[1]

Protocols

1. Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound prior to protein extraction.

Materials:

  • Cancer cell line of interest (e.g., SET2, MHH-CALL4)

  • Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)

  • This compound (MedchemExpress or other supplier)[11]

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell counting apparatus (e.g., hemocytometer)

Procedure:

  • Cell Seeding: Culture cells under standard conditions (37°C, 5% CO2). Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 0.5 - 1 x 10^6 cells/mL for suspension cells).

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[11] Store at -20°C or -80°C for long-term use.[11]

  • Cell Treatment:

    • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).[11]

    • Include a vehicle-only control by adding an equivalent volume of DMSO to the medium.

    • Remove the old medium from cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. The time can range from a few hours to 72 hours, depending on the experimental goal.[11] Studies have shown abrogation of pSTAT5 signaling after relatively short treatment times.[1][3]

  • Cell Harvest:

    • Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

    • Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and then detach cells using a cell scraper in ice-cold PBS. Transfer to a conical tube and centrifuge.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again and discard the supernatant. The cell pellet is now ready for lysis.

2. Western Blot Protocol for pSTAT5 Detection

This protocol is optimized for the detection of phosphorylated proteins, which requires special care to prevent dephosphorylation during sample preparation.[13]

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer or similar

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (critical for pSTAT5)

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF or nitrocellulose membrane

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]

  • Primary Antibodies:

    • Rabbit anti-pSTAT5 (Tyr694)[7]

    • Rabbit or mouse anti-total STAT5

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis:

    • Prepare a complete lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.

    • Resuspend the cell pellet in 100-200 µL of ice-cold complete lysis buffer.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]

    • Clarify the lysate by centrifuging at ≥10,000 x g for 10 minutes at 4°C.[14]

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Denature the samples by heating at 95°C for 5-10 minutes.[13]

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Primary Antibody Incubation: Dilute the primary anti-pSTAT5 antibody in 5% BSA/TBST (e.g., 1:1000 dilution). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

    • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect total STAT5 or a loading control on the same membrane, strip the membrane using a mild stripping buffer.

    • Repeat the immunoblotting process starting from the blocking step with the next primary antibody.

Visualized Workflows and Logic

Experimental_Workflow A 1. Cell Culture (e.g., SET2, MHH-CALL4) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Cell Harvest & Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Transfer (PVDF Membrane) E->F G 7. Immunoblotting (pSTAT5, Total STAT5, Loading Control) F->G H 8. Signal Detection & Analysis (ECL & Densitometry) G->H

Caption: Experimental workflow for Western blot analysis of pSTAT5.

Logical_Relationship A This compound Treatment B Type II Inhibition of JAK2 A->B leads to C Decreased pSTAT5 Levels (Biomarker Response) B->C results in D Downstream Cellular Effects (Reduced Proliferation, Apoptosis) C->D causes

Caption: Logical flow from this compound treatment to cellular response.

References

Application Notes and Protocols for Assessing Chz868 Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chz868 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[2][3][4] this compound stabilizes the inactive conformation of JAK2, effectively suppressing its downstream signaling.[4][5] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in relevant cell lines using common cell viability assays.

Mechanism of Action of this compound

This compound is a type II inhibitor that binds to the inactive (DFG-out) conformation of the JAK2 kinase domain. This mechanism differs from type I inhibitors, which bind to the active conformation. By stabilizing the inactive state, this compound prevents the trans-phosphorylation and activation of JAK2, thereby inhibiting the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK-STAT pathway ultimately leads to the inhibition of cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.

JAK2-STAT Signaling Pathway Inhibition by this compound

JAK2_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive Inactive JAK2 Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active Active JAK2 (Phosphorylated) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active pSTAT (Dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation This compound This compound This compound->JAK2_inactive Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture 1. Cell Culture Plate_Seeding 3. 96-well Plate Seeding Cell_Culture->Plate_Seeding Chz868_Prep 2. This compound Dilution Treatment 4. Add this compound to Cells Chz868_Prep->Treatment Plate_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Assay_Choice 6. Choose Assay Incubation->Assay_Choice MTT MTT Assay Assay_Choice->MTT Metabolic Activity XTT XTT Assay Assay_Choice->XTT Metabolic Activity LDH LDH Assay Assay_Choice->LDH Membrane Integrity Read_Plate 7. Read Absorbance MTT->Read_Plate XTT->Read_Plate LDH->Read_Plate Data_Analysis 8. Calculate % Viability/ Cytotoxicity Read_Plate->Data_Analysis IC50_Calc 9. Determine IC50/GI50 Data_Analysis->IC50_Calc

References

Application Notes and Protocols for Apoptosis Analysis Using Chz868 and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chz868 is a potent and selective second-generation, type II inhibitor of Janus kinase 2 (JAK2).[1][2][3] It stabilizes the inactive conformation of the JAK2 enzyme, leading to the suppression of downstream signaling pathways, such as the STAT5 pathway.[4] Mutations in JAK2 are frequently associated with myeloproliferative neoplasms (MPNs) and a subset of B-cell acute lymphoblastic leukemias (B-ALLs).[3][5] this compound has been shown to effectively induce apoptosis in cancer cells harboring these mutations.[4][5]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay

The protocol is based on the induction of apoptosis in target cells by this compound treatment. Following treatment, cells are stained with fluorescently-labeled Annexin V and PI. Flow cytometry is then used to analyze the stained cell population.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis assays).

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound used for inducing apoptosis and its inhibitory concentrations in various cell lines. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.

Cell LineGenotypeParameterConcentrationReference
EPOR JAK2 WT Ba/F3Wild-Type JAK2IC500.17 µM[1]
JAK2 V617F Ba/F3Mutant JAK2IC500.06 µM[4]
SET2JAK2 V617FGI5059 nM[1]
CMKJAK3 A572VGI50378 nM[1]
MHH-CALL4CRLF2-rearrangedApoptosis Induction300 nM[5]
Various B-ALL cellsJAK2-dependentApoptosis Induction0.05, 0.1, 0.2 µM[1]

Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound JAK2 JAK2 (Inactive Conformation) This compound->JAK2 Binds and Stabilizes STAT5 STAT5 Phosphorylation (Inhibited) JAK2->STAT5 Prevents Activation Apoptosis Apoptosis STAT5->Apoptosis Leads to

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Staining cluster_2 Data Acquisition and Analysis A Seed cells at an appropriate density B Treat cells with this compound (and controls) A->B C Incubate for the desired time (e.g., 24-72h) B->C D Harvest and wash cells C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V and PI E->F G Incubate in the dark F->G H Acquire data on a flow cytometer G->H I Gate cell populations H->I J Quantify apoptotic cells I->J

Caption: Experimental workflow for apoptosis analysis with this compound.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization of cell number, reagent concentrations, and incubation times may be necessary for specific cell types and experimental conditions.

Materials and Reagents:

  • This compound (stock solution prepared in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. b. Allow cells to adhere overnight (for adherent cells). c. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 50 nM to 1 µM) to determine the optimal dose for apoptosis induction in your cell line.[1] d. Include the following controls:

  • Untreated control: Cells incubated with culture medium only.
  • Vehicle control: Cells incubated with the same concentration of DMSO used for the highest this compound concentration.
  • Positive control (optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine). e. Remove the old medium and add the medium containing the different concentrations of this compound or controls to the respective wells. f. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Incubation times may need to be optimized.[1]

2. Cell Harvesting and Washing: a. Suspension cells: Transfer the cells from each well to a labeled flow cytometry tube. b. Adherent cells: Carefully collect the culture supernatant (which may contain apoptotic cells) into a labeled flow cytometry tube. Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. d. Carefully aspirate the supernatant without disturbing the cell pellet. e. Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again as in step 2c. f. Discard the supernatant.

3. Annexin V and PI Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC to the cell suspension.[7][8] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8] e. Add 5 µL of Propidium Iodide to the cell suspension. f. Add 400 µL of 1X Binding Buffer to each tube.[7]

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining. b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate voltages and compensation. c. Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample. d. Analyze the data using appropriate software. Create a dot plot of PI (e.g., y-axis) versus Annexin V-FITC (e.g., x-axis). e. Use quadrant gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations. f. Quantify the percentage of cells in each quadrant.

Troubleshooting

  • High background staining: Ensure gentle handling of cells during harvesting and washing to avoid mechanical damage to the cell membrane. Titrate the amount of Annexin V and PI to determine the optimal concentration for your cell type.

  • Low signal: Ensure that the this compound concentration and incubation time are sufficient to induce apoptosis. Check the viability and expiration date of the staining reagents.

  • Adherent cells detaching during treatment: This can be an indication of apoptosis. Ensure that you collect the supernatant containing these floating cells.

By following this detailed protocol, researchers can effectively utilize this compound to induce apoptosis and accurately quantify the apoptotic cell population using flow cytometry, thereby facilitating studies in drug development and cancer research.

References

Troubleshooting & Optimization

Technical Support Center: Understanding and Overcoming Resistance to the Type II JAK2 Inhibitor CHZ868

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the type II JAK2 inhibitor, CHZ868.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound observed in myeloproliferative neoplasm (MPN) models?

A1: The primary mechanism of acquired resistance to this compound in MPN cells is the activation of the AXL/MAPK signaling pathway.[1][2] While this compound continues to suppress the JAK2-STAT3/5 pathway, resistant cells upregulate the AXL kinase, leading to downstream activation of the MAPK pathway (MEK/ERK).[1] This bypass signaling promotes cell survival and proliferation, rendering the cells less sensitive to JAK2 inhibition.

Q2: Are there specific mutations in the JAK2 gene that confer resistance to this compound?

A2: Yes, specific mutations in the kinase domain of JAK2 have been identified that confer resistance to this compound. The most frequently cited mutation is G993A .[3][4][5][6][7] Another reported mutation is L884P .[4][8][9] It is important to note that some mutations conferring resistance to type I JAK inhibitors, such as Y931C and L983F, may remain sensitive to the type II inhibitor this compound.[4][10]

Q3: My cells have developed resistance to a type I JAK inhibitor like ruxolitinib. Will they be cross-resistant to this compound?

A3: Not necessarily. Cells that have developed resistance to type I JAK inhibitors through reactivation of JAK-STAT signaling, often involving heterodimerization of JAK2 with other JAK family members, can still be sensitive to this compound.[11] this compound, as a type II inhibitor, binds to the inactive conformation of JAK2 and can overcome this mode of resistance.[11][12][13] However, if resistance to the type I inhibitor is due to a mutation like G993A, cross-resistance to this compound is likely.[3][4]

Q4: What is the role of HSP90 in this compound resistance?

A4: While direct resistance to this compound via HSP90 has not been extensively documented, HSP90 inhibitors have shown potency against ruxolitinib-resistant JAK2 variants.[10] These resistant variants, in turn, have demonstrated sensitivity to this compound.[10] HSP90 inhibition leads to the degradation of JAK2 protein, suggesting a potential therapeutic strategy for overcoming resistance to JAK inhibitors in general.[10]

Troubleshooting Guides

Problem: My MPN cell line is showing decreased sensitivity to this compound after prolonged culture.

Potential Cause Troubleshooting Steps
Activation of the AXL/MAPK bypass pathway 1. Western Blot Analysis: Probe for phosphorylated ERK1/2 (pERK1/2) and phosphorylated MEK1/2 (pMEK1/2) in the presence of this compound. An increase in the phosphorylation of these proteins compared to sensitive cells is indicative of MAPK pathway activation.[1] 2. AXL Expression: Check for upregulation of AXL kinase expression via Western Blot or qPCR.[1] 3. Combination Treatment: Test the efficacy of combining this compound with an AXL inhibitor (e.g., bemcentinib) or a MEK inhibitor (e.g., trametinib) to resensitize cells.[1][2]
Emergence of a resistant JAK2 mutation 1. Sanger Sequencing: Sequence the kinase domain of the JAK2 gene in your resistant cell population to identify potential mutations, paying close attention to codons for G993 and L884.[3][4][8] 2. Alternative Inhibitors: If a G993A mutation is identified, consider testing novel type II JAK2 inhibitors that have been shown to overcome this specific resistance.[5]

Quantitative Data Summary

Table 1: IC50 Values for this compound in Sensitive vs. Resistant MPN Cells

Cell LineStatusThis compound IC50Reference
SET2Sensitive (JAKi-S)~0.1 µM[1]
SET2Resistant (JAKi-r)>1 µM[1]
SET2Highly Resistant (JAKi-R)>10 µM[1]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant MPN Cell Lines

  • Cell Culture: Culture JAK2-mutant MPN cells (e.g., SET2) in standard RPMI-1640 medium supplemented with 20% fetal bovine serum.[1]

  • Initial Exposure: Begin by exposing the cells to a low concentration of this compound (e.g., 0.3 µM).[1]

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells recover and resume proliferation.

  • Maintenance Culture: Once a resistant population is established, maintain the cells in a constant concentration of this compound (e.g., 0.3 µM for resistant and 0.5 µM for highly resistant lines) to preserve the resistant phenotype.[1]

  • Verification of Resistance: Regularly perform cell viability assays (e.g., MTS or CTG) to determine the IC50 of this compound and confirm a rightward shift in the dose-response curve compared to the parental, sensitive cell line.

Protocol 2: Western Blot for MAPK Pathway Activation

  • Cell Lysis: Lyse sensitive and resistant cells, both treated and untreated with this compound, in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against pERK1/2, total ERK1/2, pMEK1/2, total MEK, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the levels of phosphorylated proteins relative to total proteins between sensitive and resistant cell lines.[1]

Visualizations

CHZ868_Resistance_Pathway cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell CHZ868_S This compound JAK2_S JAK2 CHZ868_S->JAK2_S STAT35_S STAT3/5 JAK2_S->STAT35_S Proliferation_S Proliferation / Survival STAT35_S->Proliferation_S CHZ868_R This compound JAK2_R JAK2 CHZ868_R->JAK2_R STAT35_R STAT3/5 JAK2_R->STAT35_R Proliferation_R Proliferation / Survival STAT35_R->Proliferation_R AXL AXL (Upregulated) RAS RAS AXL->RAS MAPK MAPK Pathway (MEK/ERK) RAS->MAPK MAPK->Proliferation_R

Caption: AXL/MAPK pathway activation as a bypass mechanism in this compound resistance.

Experimental_Workflow cluster_analysis Analysis of Resistance start Start with JAK2-mutant MPN cells culture Continuous exposure to increasing [this compound] start->culture resistant_cells Generate This compound-Resistant Cell Line culture->resistant_cells ic50 Determine IC50 (Proliferation Assay) resistant_cells->ic50 western Western Blot (pERK, pMEK, AXL) resistant_cells->western sequencing JAK2 Kinase Domain Sequencing resistant_cells->sequencing

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

References

Technical Support Center: Investigating Off-Target Effects of Chz868 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the off-target effects of Chz868, a type II JAK2 inhibitor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, a summary of kinase inhibition data, and visualizations of relevant signaling pathways.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during the investigation of this compound's off-target effects.

Question Answer
My in vitro kinase assay shows inhibition of a potential off-target, but I can't confirm this in a cell-based assay. What could be the reason? Several factors could contribute to this discrepancy. This compound is a type II inhibitor, meaning it preferentially binds to the inactive (DFG-out) conformation of kinases. Many in vitro kinase assays use activated, recombinant kinases (DFG-in), which may not accurately reflect the inhibitory potential of this compound[1]. Additionally, cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity within a cell. Consider using a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify interaction in a more physiological context.
I'm seeing a thermal shift in my CETSA experiment for a potential off-target, but the shift is small. How do I interpret this? A small thermal shift doesn't necessarily negate a binding event, but it requires careful interpretation. The magnitude of the thermal shift can be influenced by the inhibitor's binding affinity, the protein's intrinsic thermal stability, and the specific buffer and cell lysate conditions. It is crucial to include positive and negative controls and to perform dose-response experiments to establish a clear relationship between this compound concentration and the observed thermal shift.
My kinome scan results show a large number of potential off-targets for this compound. How do I prioritize which ones to validate? It is important to critically evaluate the hits from a kinome scan. Prioritize kinases that are inhibited at concentrations relevant to the cellular potency of this compound. Cross-reference the hits with known biology related to your experimental system to identify off-targets that could plausibly contribute to the observed phenotype. Also, consider the assay format of the kinome scan; as a type II inhibitor, this compound's activity might be misrepresented in assays using activated kinases[1]. Follow-up with orthogonal assays, such as cell-based phosphorylation assays or CETSA, is essential for validation.
I'm having trouble with the reproducibility of my CETSA results. What are some common pitfalls? Reproducibility in CETSA can be affected by several factors. Ensure consistent cell density, lysis conditions, and heating and cooling rates. Inadequate removal of precipitated proteins after heat treatment is a common source of variability. Also, the quality of the antibody used for detection by Western blot is critical. For a more detailed guide on troubleshooting, refer to the provided experimental protocols.
Are there any known off-targets for this compound that I should be particularly aware of? Yes, broad kinome selectivity profiling has shown that at a concentration of 100 nM, this compound has activity against 26 kinases, including its primary target JAK2 and the off-target TYK2[1]. Follow-up cellular assays have substantiated low nanomolar activity against members of the KIT, PDGFR, and VEGFR families[1]. Selectivity issues with VEGFR1 and VEGFR2 have also been noted[2].

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Profiling

This protocol is designed to assess the inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Appropriate kinase-specific peptide substrates

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the this compound dilution.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method). The final ATP concentration should be close to the Kₘ for each specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid). For the ADP-Glo™ assay, follow the manufacturer's instructions.

  • Quantify the kinase activity. For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to potential off-target kinases within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific primary antibody.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound against its primary target and identified off-targets. Note that for some kinases, only qualitative data is currently available in the public domain.

Target KinaseAssay TypeIC₅₀ (µM)Notes
JAK2 (Wild-Type) Cellular0.17In EPOR JAK2 WT Ba/F3 cells[3][4][5].
TYK2 Kinome Scan-Activity observed at 100 nM[1].
KIT Cellular-Low nanomolar activity substantiated[1].
PDGFR family Cellular-Low nanomolar activity substantiated[1].
VEGFR family Cellular-Low nanomolar activity substantiated[1]. Selectivity issues noted for VEGFR1 and VEGFR2[2].
21 other kinases Kinome Scan-Activity observed at 100 nM[1]. Specific kinases not publicly disclosed.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for investigating off-target effects.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK2->Receptor 4. Phosphorylation JAK2->JAK2 JAK2->STAT 6. STAT Phosphorylation pSTAT pSTAT (Dimer) Nucleus Nucleus pSTAT->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation This compound This compound This compound->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway, the primary target of this compound.

Off_Target_Workflow Start Start: Hypothesis of Off-Target Effects KinomeScan In Vitro Kinome Profiling (e.g., KinomeScan) Start->KinomeScan DataAnalysis Data Analysis & Prioritization of Hits KinomeScan->DataAnalysis CellularAssay Cell-Based Validation (e.g., Phosphorylation Assay) DataAnalysis->CellularAssay Conclusion Conclusion: Confirmed Off-Target Effect DataAnalysis->Conclusion No significant hits CellularAssay->DataAnalysis Contradictory results CETSA Target Engagement Confirmation (CETSA) CellularAssay->CETSA CETSA->CellularAssay No target engagement PhenotypicAssay Phenotypic Assays CETSA->PhenotypicAssay PhenotypicAssay->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR Potential Off-Target Inhibition

Caption: Simplified VEGFR signaling pathway, a potential off-target of this compound.

KIT_PDGFR_Signaling Ligand SCF / PDGF Receptor KIT / PDGFR Ligand->Receptor PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS STAT STAT Receptor->STAT AKT Akt PI3K->AKT RAF Raf RAS->RAF pSTAT pSTAT STAT->pSTAT CellFunctions Cell Proliferation, Survival, Differentiation AKT->CellFunctions MEK MEK RAF->MEK pSTAT->CellFunctions ERK ERK MEK->ERK ERK->CellFunctions This compound This compound This compound->Receptor Potential Off-Target Inhibition

Caption: Simplified KIT and PDGFR signaling pathways, potential off-targets of this compound.

References

Technical Support Center: CHZ868 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to address the low aqueous solubility of CHZ868, a type II JAK2 inhibitor. The information is presented in a question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer for in vitro assays. What is the recommended solvent?

For in vitro experiments, this compound is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] This stock solution can then be diluted into your aqueous culture media or buffer. It is crucial to ensure the final concentration of DMSO is low enough to not affect your experimental system, typically less than 0.5%.

Q2: What are the general characteristics of this compound's solubility?

Q3: For my in vivo animal studies, I cannot use DMSO. How should I formulate this compound for oral administration?

A common and effective method for in vivo oral gavage of this compound is to create a suspension. A frequently used vehicle is a mixture of 0.5% methylcellulose and 0.5% Tween-80 in water.[1] This formulation helps to keep the compound suspended and improves its oral bioavailability.

Q4: Beyond simple DMSO dissolution and suspensions, what advanced strategies can I explore to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[4][5][6][7] These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7]

    • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance solubility.

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase aqueous solubility.[4][6]

  • Chemical Modifications:

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility.

    • Co-crystals: Creating a crystalline structure with a co-former molecule can alter the physicochemical properties, including solubility.[5]

    • Co-solvents: Using a mixture of solvents can increase the solubility of a drug.[5][7]

Troubleshooting Solubility Issues

Problem Possible Cause Suggested Solution
Precipitation in Aqueous Buffer The aqueous solubility limit of this compound has been exceeded.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows. Consider using a formulation with solubilizing agents like Tween-80.
Inconsistent Results in Animal Studies Poor and variable absorption due to inadequate formulation.Ensure a uniform and stable suspension. Use a vehicle such as 0.5% methylcellulose / 0.5% Tween-80.[1] Consider micronization of the this compound powder before preparing the suspension.
Difficulty Preparing a Concentrated Aqueous Stock This compound has inherently low aqueous solubility.Prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous medium.[2] For completely aqueous stocks, explore the use of cyclodextrins or other solubilizing excipients.

Comparative Solubility Enhancement Data (Illustrative)

The following table provides an illustrative comparison of different techniques to enhance the aqueous solubility of a model compound with properties similar to this compound.

Formulation Strategy Solubility Enhancement Factor (Fold Increase) Advantages Disadvantages
Micronization 2 - 5Simple, established technique.May not be sufficient for very poorly soluble compounds.
Nanosuspension 10 - 50Significant increase in surface area and dissolution rate.Requires specialized equipment (e.g., high-pressure homogenizer).
Solid Dispersion (with PVP/VA) 50 - 200Can achieve amorphous state, significantly boosting solubility.Potential for recrystallization during storage, affecting stability.
Cyclodextrin Complexation (with HP-β-CD) 20 - 100Forms a true solution, high stability.Limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself.
Co-crystal Formation 5 - 50Can improve both solubility and stability.Requires screening for suitable co-formers.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Shear Homogenization:

    • Homogenize the pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to reduce the initial particle size.

  • High-Pressure Homogenization:

    • Process the resulting suspension through a high-pressure homogenizer.

    • Homogenize at 500 bar for 5 cycles, followed by 1500 bar for 20 cycles.

    • Monitor the temperature to prevent overheating.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Determine the concentration of this compound in the nanosuspension using a validated HPLC method.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation:

    • Dissolve this compound and a carrier polymer (e.g., polyvinylpyrrolidone K30, PVP K30) in a 1:4 drug-to-polymer ratio in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.

  • Drying:

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Gently grind the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization:

    • Perform solid-state characterization using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

    • Conduct dissolution studies to compare the release profile of the solid dispersion with the pure drug.

Visualizing Methodologies

experimental_workflow cluster_start Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_phys Physical Methods cluster_chem Chemical Methods cluster_end Outcome start Poor Aqueous Solubility of this compound phys_mod Physical Modification start->phys_mod chem_mod Chemical Modification start->chem_mod particle_size Particle Size Reduction (Micronization, Nanosuspension) phys_mod->particle_size solid_disp Solid Dispersion phys_mod->solid_disp complexation Complexation (Cyclodextrins) phys_mod->complexation salt Salt Formation chem_mod->salt cocrystal Co-crystallization chem_mod->cocrystal end_point Improved Aqueous Solubility particle_size->end_point solid_disp->end_point complexation->end_point salt->end_point cocrystal->end_point

Caption: Workflow for selecting a solubility enhancement strategy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization gene Gene Transcription p_stat->gene Translocation This compound This compound This compound->jak2 Inhibition

Caption: Inhibition of the JAK-STAT pathway by this compound.

References

Technical Support Center: Addressing Paradoxical JAK2 Hyperphosphorylation with Chz868

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chz868, a type II JAK2 inhibitor. The information is tailored for scientists and drug development professionals investigating JAK-STAT signaling pathways and encountering challenges such as paradoxical JAK2 hyperphosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is paradoxical JAK2 hyperphosphorylation and why does it occur with type I JAK2 inhibitors?

A1: Paradoxical JAK2 hyperphosphorylation is a phenomenon observed with type I JAK2 inhibitors, such as ruxolitinib, where the inhibitor leads to an increase in the phosphorylation of JAK2 at its activation loop (Tyr1007/1008), despite inhibiting its downstream signaling.[1] This occurs because type I inhibitors bind to the active conformation of JAK2.[2] This binding stabilizes the activation loop within the kinase domain, protecting it from dephosphorylation by cellular phosphatases. This can lead to the accumulation of phosphorylated, albeit inhibited, JAK2 protein.[3] In some cellular contexts, this can contribute to inhibitor persistence and eventual reactivation of JAK-STAT signaling.[4]

Q2: How does this compound, a type II inhibitor, address this paradoxical hyperphosphorylation?

A2: this compound is a type II JAK2 inhibitor, which means it binds to and stabilizes JAK2 in its inactive ("DFG-out") conformation.[5][6] By locking JAK2 in an inactive state, this compound prevents the phosphorylation of the activation loop, thereby abrogating paradoxical hyperphosphorylation.[5] This distinct mechanism of action allows this compound to effectively suppress JAK2 signaling in cells that are persistent or resistant to type I inhibitors.[4][5]

Q3: I am observing persistent STAT phosphorylation in my cell line treated with a type I JAK inhibitor. Can this compound overcome this?

A3: Yes, this compound has been shown to effectively overcome persistence to type I JAK inhibitors.[5] The persistent STAT phosphorylation in the presence of type I inhibitors is often due to the paradoxical hyperphosphorylation and stabilization of JAK2, or through the trans-activation of JAK2 by other JAK family members like JAK1 or TYK2.[4][6] this compound's ability to force JAK2 into an inactive conformation prevents this trans-activation and effectively suppresses downstream STAT3 and STAT5 phosphorylation.[5]

Q4: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A4: While this compound can overcome resistance to type I inhibitors, acquired resistance to type II inhibitors can also occur. One identified mechanism of resistance to this compound involves the upregulation of the AXL receptor tyrosine kinase.[7] Increased AXL signaling can lead to the activation of the MAPK pathway, bypassing the JAK2 inhibition and promoting cell survival.[7] Another potential, though less frequently observed in vitro, is the acquisition of specific mutations in the JAK2 kinase domain, such as L884P, which can reduce the binding affinity of type II inhibitors.[6]

Q5: What are the key differences in the binding modes of type I and type II JAK2 inhibitors?

A5: The primary difference lies in the conformation of the JAK2 kinase they bind to. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is oriented towards the ATP-binding pocket. In contrast, type II inhibitors like this compound bind to the inactive "DFG-out" conformation, where the DFG motif is flipped, creating an additional hydrophobic pocket that the inhibitor can occupy.[3][5] This stabilization of the inactive state is key to preventing paradoxical hyperphosphorylation.

Troubleshooting Guides

Problem 1: Inconsistent or weak inhibition of STAT phosphorylation with this compound.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Determine the optimal IC50 for your specific cell line using a dose-response experiment. Refer to the data tables below for reported IC50 values in various cell lines.
Incorrect Drug Preparation/Storage Prepare fresh stock solutions of this compound in DMSO. For long-term storage, aliquot and store at -80°C for up to a year or -20°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.
Cell Line Specific Factors The sensitivity to this compound can vary between cell lines.[6] Ensure your cell line is dependent on JAK2 signaling for proliferation and survival.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment if compatible with your cell line.

Problem 2: Observing unexpected cell death or off-target effects.

Possible Cause Troubleshooting Step
High this compound Concentration High concentrations of this compound may lead to off-target effects. At 100 nM, this compound has shown activity against 26 other kinases, including TYK2.[6][8] Perform a dose-response curve to identify the lowest effective concentration that inhibits JAK2 signaling without causing excessive toxicity.
Off-Target Kinase Inhibition This compound has been reported to have some activity against other kinases such as VEGFR1 and VEGFR2.[3] If you suspect off-target effects, consider using a more specific inhibitor for the suspected off-target kinase in parallel experiments to dissect the observed phenotype.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control in all experiments.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineTargetAssayIC50 / GI50Reference
Ba/F3 EPOR JAK2 WTJAK2Proliferation0.17 µM[5][8]
Ba/F3 EPOR JAK2 V617FJAK2Proliferation0.06 µM[5]
SET2 (JAK2 V617F)JAK2Proliferation59 nM[8]
CMK-Proliferation378 nM[8]
Ba/F3 JAK1 V658FJAK1Proliferation~0.24 µM (4-fold higher than JAK2 V617F)[5]
Ba/F3 TYK2 V678FTYK2Proliferation~1.44 µM (24-fold higher than JAK2 V617F)[5]

Table 2: Comparison of this compound and Ruxolitinib in JAK2 V617F expressing cells

InhibitorCell LineAssayIC50Reference
This compoundBa/F3 EPOR JAK2 V617FProliferation0.06 µM[5]
RuxolitinibBa/F3 EPOR JAK2 V617FProliferationEquivalent to JAK2 WT[5]
This compoundSET2Proliferation59 nM[5]
RuxolitinibSET2Proliferation-[5]

Experimental Protocols

1. Cell Viability (MTS/CellTiter-Glo) Assay

This protocol is adapted for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 48-72 hours).

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 48 to 72 hours, depending on the cell line's doubling time.[8]

  • Assay:

    • For MTS assay (e.g., CellTiter 96), add the MTS reagent and incubate for 1-4 hours. Read the absorbance at 490 nm.

    • For CellTiter-Glo Luminescent Cell Viability Assay, add the reagent and measure luminescence.[8]

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

2. Western Blotting for Phospho-JAK2 and Phospho-STAT5

This protocol is for assessing the inhibition of JAK-STAT signaling.

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with varying concentrations of this compound or a type I inhibitor for a specified time (e.g., 3 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Densitometry can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Visualizations

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Recruitment STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK2_active JAK2 (active) pY1007/1008 JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical JAK-STAT signaling pathway.

Inhibitor_Mechanism cluster_type1 Type I Inhibitor (e.g., Ruxolitinib) cluster_type2 Type II Inhibitor (this compound) JAK2_active_1 JAK2 (Active 'DFG-in') Paradoxical_HyperP Paradoxical Hyperphosphorylation (Stabilized pJAK2) JAK2_active_1->Paradoxical_HyperP Ruxolitinib Ruxolitinib Ruxolitinib->JAK2_active_1 Binds JAK2_inactive_2 JAK2 (Inactive 'DFG-out') No_HyperP No Hyperphosphorylation (Inhibition of Activation) JAK2_inactive_2->No_HyperP This compound This compound This compound->JAK2_inactive_2 Binds & Stabilizes

Caption: Mechanisms of Type I vs. Type II JAK2 inhibitors.

Troubleshooting_Workflow Start Persistent JAK2/STAT Phosphorylation Observed Check_Inhibitor Inhibitor Type? Start->Check_Inhibitor TypeI Type I Inhibitor Check_Inhibitor->TypeI Type I TypeII Type II Inhibitor (this compound) Check_Inhibitor->TypeII Type II Paradoxical Consider Paradoxical Hyperphosphorylation TypeI->Paradoxical Check_Resistance Check for Resistance (e.g., AXL upregulation) TypeII->Check_Resistance Optimize_Dose Optimize Dose & Experimental Conditions TypeII->Optimize_Dose Switch_to_TypeII Switch to Type II Inhibitor (this compound) Paradoxical->Switch_to_TypeII

Caption: Troubleshooting persistent JAK/STAT signaling.

References

CHZ868 In Vivo Efficacy Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CHZ868 in in vivo experiments. The information is designed to address common challenges and optimize experimental design for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and treatment duration for this compound in vivo?

A1: Based on preclinical studies, a common starting dose for this compound is in the range of 30-40 mg/kg, administered orally once daily.[1] The optimal treatment duration is model-dependent. For example, in a murine model of polycythemia vera, significant inhibition of JAK-STAT signaling was observed after 14 days of treatment.[1] In a model of MPLW515L-induced myelofibrosis, normalization of splenomegaly was seen within 7 days.[1] For B-cell acute lymphoblastic leukemia (B-ALL) models, treatment durations of 5-6 days have shown significant reductions in spleen size, and 14-day treatments have demonstrated survival benefits.[2] A three-week administration has been used in combination therapy studies.[3]

Q2: How should this compound be formulated for oral gavage in mice?

A2: this compound can be reconstituted in a vehicle of 0.5% methylcellulose and 0.5% Tween-80 for administration by oral gavage.[4]

Q3: What is the mechanism of action of this compound?

A3: this compound is a type II inhibitor of Janus kinase 2 (JAK2).[4][5] It binds to the inactive "DFG-out" conformation of the JAK2 kinase domain, stabilizing it and preventing its activation.[6] This is distinct from type I inhibitors that bind to the active conformation.[7] By locking JAK2 in an inactive state, this compound effectively abrogates downstream signaling through the JAK-STAT pathway, inhibiting the phosphorylation of STAT3 and STAT5.[1][2]

Q4: Is this compound effective against cell lines resistant to type I JAK inhibitors like ruxolitinib?

A4: Yes, a key advantage of this compound is its ability to overcome persistence to type I JAK inhibitors.[1][7] MPN cells can develop persistence to type I inhibitors through the reactivation of JAK-STAT signaling. This compound has been shown to potently inhibit JAK2 phosphorylation and cell proliferation in cell lines that have become persistent to ruxolitinib.[1][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal in vivo efficacy (e.g., minimal reduction in tumor volume or disease markers) Insufficient drug exposure.- Verify the formulation and administration technique. - Consider a dose escalation study, as doses up to 40 mg/kg have been tolerated and effective in mice.[1]
Model-specific resistance.- Confirm that the in vivo model is dependent on JAK2 signaling for disease progression. - Assess the phosphorylation status of JAK2 and STAT5 in tumor/tissue samples to confirm target engagement.
Short treatment duration.- Extend the treatment duration. Efficacy can be time-dependent, with significant effects observed after 7 to 14 days or longer.[1][2]
High toxicity or adverse effects in treated animals Dose is too high for the specific animal model or strain.- Reduce the dose of this compound. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).
Formulation issues.- Ensure the vehicle is well-tolerated and the drug is properly solubilized.
Variability in experimental results Inconsistent drug administration.- Ensure accurate and consistent dosing for all animals. - Use precise gavage techniques.
Biological variability within the animal cohort.- Increase the number of animals per group to improve statistical power. - Ensure animals are age and sex-matched.

Data Summary

In Vitro Potency of this compound
Cell LineMutation StatusAssayIC50 / GI50Reference
Ba/F3 EPOR JAK2 WTWild-Type JAK2Proliferation0.17 µM (IC50)[4]
SET2JAK2 V617FProliferation59 nM (GI50)[4][8]
CMK-Proliferation378 nM (GI50)[4]
MHH-CALL4CRLF2 rearranged, JAK2 I682FProliferationPotent Inhibition[2][8]
32DMPL W515LProliferationPotent Inhibition[1]
In Vivo Efficacy of this compound in Murine Models
Mouse ModelDiseaseThis compound DoseTreatment DurationKey Efficacy ReadoutsReference
Jak2V617F conditional knock-inPolycythemia Vera30-40 mg/kg, p.o., QD14 daysInhibition of JAK2 and STAT5 phosphorylation; Reduction in mutant allele burden[1]
Ruxper 32D MPLW515L engrafted C3H/HeJMyeloproliferative Neoplasm40 mg/kg, p.o., QD7 daysNormalized splenomegaly; Reduced leukemic infiltration[1]
Retroviral BMT with MPLW515LMyelofibrosis-10 daysMaintained inhibition of JAK-STAT signaling[1]
Transgenic or PDX B-ALLB-cell Acute Lymphoblastic Leukemia-5-6 daysSignificant reduction in spleen size; Loss of phospho-STAT5[2]
CRLF2/JAK2 R683G/Pax5+/-/Ts1Rhr B-ALLB-cell Acute Lymphoblastic Leukemia-14 daysProlonged survival (synergistic with dexamethasone)[2]
REH cell xenograft (in combination with CAR-T)B-cell Acute Lymphoblastic Leukemia30 mg/kg/day, p.o.3 weeksEnhanced anti-leukemic effect of CAR-T cells; Prolonged survival[3]

Experimental Protocols

In Vivo Efficacy Study in a Polycythemia Vera Mouse Model

  • Animal Model: Utilize Jak2V617F conditional knock-in mice crossed with a Vav-cre allele to induce hematopoietic-specific expression of the Jak2V617F mutation.[1]

  • Cell Transplantation: Transplant bone marrow cells from CD45.2 Jak2V617F mice and CD45.1 Jak2 wild-type mice into CD45.1 recipient mice to enable tracking of the mutant clone.[1]

  • Drug Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose with 0.5% Tween-80.[4]

  • Treatment Regimen: Administer this compound orally via gavage at a dose of 30-40 mg/kg once daily for 14 days.[1] A vehicle control group should be included.

  • Efficacy Assessment:

    • At the end of the treatment period, harvest spleen and bone marrow for Western blot analysis of pJAK2 and pSTAT5 levels to confirm target engagement.[1]

    • Perform flow cytometry on peripheral blood or bone marrow to determine the CD45.2 donor chimerism, representing the mutant allele burden.[1]

Visualizations

CHZ868_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 (Inactive) Cytokine_Receptor->JAK2 Activates JAK2_active JAK2 (Active) JAK2->JAK2_active Phosphorylation STAT STAT JAK2_active->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_dimer->Gene_Transcription Promotes This compound This compound This compound->JAK2 Binds & Stabilizes (Inhibits Activation)

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A Select In Vivo Model (e.g., Jak2V617F knock-in) B Prepare this compound Formulation (0.5% methylcellulose / 0.5% Tween-80) A->B C Randomize Animals into Treatment and Vehicle Groups B->C D Administer this compound (e.g., 30-40 mg/kg) or Vehicle Daily via Oral Gavage C->D E Monitor Animal Health and Weight D->E F Determine Treatment Duration (e.g., 7, 14, or 21 days) D->F G Collect Tissues/Blood (Spleen, Bone Marrow, Peripheral Blood) F->G H Assess Efficacy Endpoints: - pJAK2/pSTAT5 (Western Blot) - Mutant Allele Burden (FACS) - Spleen Size/Weight - Survival G->H

Caption: General workflow for in vivo efficacy studies of this compound.

References

Troubleshooting inconsistent results in Chz868 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chz868. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2).[1][2] Unlike type I inhibitors that bind to the active conformation of JAK2, this compound stabilizes the kinase in an inactive, "DFG-out" conformation.[3] This mechanism allows it to overcome persistence to type I JAK inhibitors and demonstrate efficacy in various preclinical models of myeloproliferative neoplasms (MPN) and B-cell acute lymphoblastic leukemia (B-ALL).[2][4][5]

Q2: What are the key applications of this compound in research?

This compound is primarily used to investigate the role of JAK2 signaling in normal and disease physiology. Key applications include:

  • Inhibiting the proliferation of cell lines with activating JAK2 or MPL mutations.[4][5]

  • Studying the JAK-STAT signaling pathway by assessing the phosphorylation status of JAK2 and its downstream targets, STAT3 and STAT5.[1][4]

  • Evaluating its therapeutic potential in in vivo cancer models, particularly for myeloproliferative neoplasms and B-cell acute lymphoblastic leukemia.[1][4][6]

  • Investigating mechanisms of resistance to type I JAK2 inhibitors.[5]

Q3: What are the recommended storage and handling conditions for this compound?

For in vitro use, this compound is typically stored as a stock solution in DMSO at -20°C or -80°C.[1][7] It is important to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo applications, this compound can be formulated in vehicles such as 0.5% methylcellulose / 0.5% Tween-80.[7] Due to its low water solubility, ensure complete dissolution before use; warming and sonication may be necessary.[7]

Troubleshooting Inconsistent Results

Q4: I am not observing the expected inhibition of cell proliferation with this compound. What are the possible reasons?

Several factors could contribute to a lack of efficacy in cell proliferation assays. Consider the following troubleshooting steps:

  • Compound Solubility and Stability: this compound has low water solubility.[4][7] Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in culture media. Visually inspect for any precipitate. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. Confirm that your cell line harbors a JAK2 mutation (e.g., V617F) or MPL mutation that confers sensitivity.[4] Some cell lines may have intrinsic or acquired resistance.

  • Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can range from the low nanomolar to micromolar range depending on the cell type.[4][7]

  • Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance, potentially through activation of the MAPK pathway.[8] If you are using a cell line that has been continuously cultured with the inhibitor, this may be a factor.

  • Experimental Protocol: Review your cell viability assay protocol. Ensure optimal cell seeding density and incubation times. For suspension cells, ensure proper handling to avoid cell loss during media changes.

Q5: My Western blot results show inconsistent inhibition of JAK2, STAT3, or STAT5 phosphorylation. How can I troubleshoot this?

Inconsistent Western blot data can be frustrating. Here’s a checklist to help you identify the issue:

  • Treatment Time: The inhibition of JAK-STAT signaling is a rapid event. Ensure your treatment time is appropriate. A time-course experiment (e.g., 1, 2, 4, 8 hours) can help determine the optimal duration for observing maximal inhibition.

  • Lysate Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the preparation process.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for pJAK2, JAK2, pSTAT3, STAT3, pSTAT5, and STAT5. Use positive and negative controls to validate antibody performance.

  • Loading Controls: Ensure equal protein loading by using a reliable loading control such as β-actin or GAPDH.

  • Paradoxical Hyperphosphorylation with Type I Inhibitors: Be aware that type I JAK2 inhibitors can induce paradoxical JAK2 hyperphosphorylation.[9][10] This is not expected with the type II inhibitor this compound, which should abrogate pJAK2 levels.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Different Cell Lines

Cell LineMutationAssay TypeIC50 / GI50Reference
SET2JAK2 V617FProliferationGI50 = 59 nM[4][7]
32D-MPLW515LMPL W515LProliferation-[4]
Ba/F3-EPOR-JAK2 WTJAK2 WTProliferationIC50 = 0.17 µM[4][7]
Ba/F3-EPOR-JAK2 V617FJAK2 V617FProliferationIC50 = 0.06 µM[4]
CMKJAK3 A572VProliferationGI50 = 378 nM[4]

Table 2: In Vivo Dosing of this compound in Murine Models

Mouse ModelDosing RegimenEfficacyReference
Jak2V617F conditional knock-in30-40 mg/kg, oral, once dailyReduced mutant allele burden[1][4]
MPLW515L-induced myelofibrosis40 mg/kg, oral, once dailyImproved survival, normalized spleen weight[1][4]
B-ALL30 mg/kg/day, oral gavageImproved survival[6]

Experimental Protocols

Detailed Methodology 1: Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. For suspension cells, centrifuge the plate at low speed to pellet the cells before media changes.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Detailed Methodology 2: Western Blotting for JAK-STAT Signaling

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pJAK2, JAK2, pSTAT3, STAT3, pSTAT5, STAT5, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or loading control.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3_5 STAT3/5 pSTAT3_5 p-STAT3/5 (Dimer) STAT3_5->pSTAT3_5 Dimerization pJAK2->STAT3_5 Phosphorylates Gene_Expression Target Gene Expression pSTAT3_5->Gene_Expression Translocates to Nucleus This compound This compound This compound->JAK2 Inhibits (stabilizes inactive state) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Compound Verify this compound Solubility & Stability Start->Check_Compound Check_Concentration Confirm Drug Concentration Check_Compound->Check_Concentration Soluble Problem_Unsolved Further Investigation Check_Compound->Problem_Unsolved Precipitated Check_Cell_Line Assess Cell Line Sensitivity Check_Concentration->Check_Cell_Line Correct Check_Concentration->Problem_Unsolved Incorrect Review_Protocol Review Experimental Protocol Check_Cell_Line->Review_Protocol Sensitive Check_Cell_Line->Problem_Unsolved Resistant Investigate_Resistance Investigate Acquired Resistance (e.g., MAPK) Review_Protocol->Investigate_Resistance Correct Review_Protocol->Problem_Unsolved Error Found Problem_Solved Problem Resolved Investigate_Resistance->Problem_Solved Cause Identified Investigate_Resistance->Problem_Unsolved No Obvious Cause

Caption: Logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: Chz868 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the type II JAK2 inhibitor, Chz868, in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during in vivo experiments with this compound.

Question/Issue Answer/Troubleshooting Guidance
1. What is the recommended starting dose for this compound in mice? Published studies have shown efficacy and minimal toxicity at doses between 30 mg/kg and 40 mg/kg, administered once daily by oral gavage.[1][2] A dose of 30 mg/kg/day has been well-tolerated for up to 44 days in immunocompetent mice with no significant adverse effects.[3] However, the optimal dose will depend on the specific animal model and experimental endpoint. A pilot dose-escalation study is always recommended.
2. I'm observing a decrease in hematocrit and red blood cell counts. Is this a sign of toxicity? This is an expected on-target pharmacological effect of potent JAK2 inhibition, as JAK2 is crucial for erythropoiesis.[2][3] In myeloproliferative neoplasm (MPN) models with elevated hematocrit, this is a desired therapeutic outcome.[2] In healthy animals, this compound at 30 mg/kg/day did not significantly affect peripheral blood counts over 6 weeks.[3] If the decrease is excessive, leading to signs of anemia (e.g., lethargy, pale extremities), consider reducing the dose or frequency of administration. Monitor complete blood counts (CBCs) regularly.
3. My animals are losing weight after this compound administration. What should I do? Significant weight loss is not a commonly reported side effect of this compound at tolerated doses (e.g., 30 mg/kg/day).[3] First, verify the accuracy of your dosing formulation and administration technique (see oral gavage protocol below). Improper gavage can cause stress, injury, and reduced food/water intake. If the technique is correct, consider the possibility of off-target effects or individual animal sensitivity. Monitor the animals' overall health daily. If weight loss exceeds 15-20% of baseline, or is accompanied by other signs of distress, euthanasia may be necessary as per IACUC guidelines. A lower dose should be tested.
4. How should I prepare this compound for oral administration? This compound has low water solubility.[3] A common and effective vehicle is a suspension in 0.5% methylcellulose with 0.5% Tween-80 in sterile water.[3] Ensure the suspension is homogenous before each administration by vortexing or stirring. See the detailed Protocol for this compound Formulation below.
5. What are the expected on-target effects on organs? In disease models with splenomegaly, this compound treatment is expected to significantly reduce spleen size and weight.[2][4] A reduction in liver weight (hepatomegaly) may also be observed.[2] In wild-type mice, a trend towards reduced spleen weight has been noted.[3] These changes are typically associated with the desired therapeutic effect of reducing extramedullary hematopoiesis.
6. What potential off-target toxicities should I monitor for? While this compound is reported to be highly selective, broad kinome screening showed activity against TYK2 and a small number of other kinases at 100 nM.[3][5] As a class, kinase inhibitors can be associated with off-target effects.[6] Although not specifically reported for this compound, it is prudent to monitor for general signs of toxicity such as changes in behavior, skin abnormalities, or gastrointestinal issues (e.g., diarrhea). If such signs are observed, a full histopathological workup of major organs is recommended.
7. Can this compound be combined with other therapies? Yes. For example, this compound has been used in combination with dexamethasone in B-ALL models. This combination was found to be synergistic and was not toxic to normal splenocytes.[3][7] When combining therapies, it is crucial to conduct a tolerability study for the combination, even if each agent is well-tolerated on its own.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vivo studies using this compound in mouse models of myeloproliferative neoplasms (MPN).

Table 1: Effect of this compound on Hematological Parameters in a Jak2V617F Polycythemia Vera Mouse Model

ParameterVehicle ControlThis compound (30 mg/kg/day)This compound (40 mg/kg/day)
Hematocrit (%) 71%51.1%49.4%
Mutant Allele Burden (%) BaselineSignificant ReductionSignificant Reduction
Data sourced from a 14-day treatment study.[2]

Table 2: Effect of this compound on Organ Weight in MPN Mouse Models

Animal ModelOrganVehicle Control (Mean Weight)This compound (40 mg/kg/day) (Mean Weight)Percent Reduction
Jak2V617F PV Model Spleen~0.45 g~0.15 g~67%
Jak2V617F PV Model Liver~1.7 g~1.4 g~18%
MPLW515L MF Model Spleen~0.8 gNormalized to control levels (~0.1 g)~88%
MPLW515L MF Model Liver~2.2 g~1.5 g~32%
Data are approximated from graphical representations in the cited literature after 10-14 days of treatment.[2]

Experimental Protocols

Protocol for this compound Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound. Adjust amounts as needed for your desired final concentration.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween-80

  • Sterile deionized water

  • Sterile magnetic stir bar and stir plate

  • 50 mL sterile conical tube

Procedure:

  • Prepare the Vehicle (0.5% Methylcellulose / 0.5% Tween-80): a. Heat 25 mL of sterile deionized water to 60-70°C. b. In a sterile beaker, weigh out 0.25 g of methylcellulose. c. Slowly add the heated water to the methylcellulose while stirring vigorously with a sterile stir bar to create a uniform dispersion. d. Add 0.25 mL of Tween-80 to the mixture. e. Add 24.75 mL of cold sterile deionized water to bring the total volume to 50 mL. f. Continue to stir the solution on a stir plate at 4°C (in a cold room or on ice) for 2-4 hours, or until the solution is clear and homogenous.

  • Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. For a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg. b. Add the this compound powder to a sterile tube. c. Add the prepared vehicle to the desired final volume (e.g., 10 mL). d. Vortex vigorously for 5-10 minutes until a uniform, milky suspension is achieved.

  • Administration: a. The maximum recommended gavage volume for mice is 10 mL/kg. b. Re-suspend the formulation by vortexing immediately before each animal is dosed to ensure accurate delivery. c. Administer the suspension using an appropriately sized ball-tipped gavage needle.

Protocol for General Toxicity Assessment

This protocol outlines a standard workflow for monitoring toxicity in mice treated with this compound.

Procedure:

  • Baseline Measurements: Before the first dose, record the body weight and collect a baseline blood sample (e.g., via tail vein) for a complete blood count (CBC) and serum chemistry analysis.

  • Daily Monitoring: a. Perform daily cage-side observations to assess the general health of the animals. Look for changes in posture, activity, grooming, and any signs of pain or distress. b. Monitor food and water consumption. c. Record body weights at least twice weekly.

  • Weekly Monitoring: a. Collect blood samples for CBC analysis to monitor on-target hematological effects.

  • Terminal Endpoint Analysis: a. At the end of the study, perform a final body weight measurement. b. Collect a terminal blood sample via cardiac puncture for a final CBC and comprehensive serum chemistry panel. c. Perform a gross necropsy, examining all major organs. d. Record the weights of the spleen and liver. e. Collect spleen, liver, sternum (for bone marrow), and any other organs with gross abnormalities for histopathological analysis. Fix tissues in 10% neutral buffered formalin.

Protocol for Phospho-STAT5 (pSTAT5) Analysis in Splenocytes by Flow Cytometry

This protocol is for assessing the pharmacodynamic effect of this compound on its target pathway.

Materials:

  • Spleen from treated and control mice

  • RPMI media + 10% FBS

  • RBC Lysis Buffer (e.g., ACK lysis buffer)

  • Phosflow Lyse/Fix Buffer (e.g., BD Cytofix/Cytoperm™)

  • Phosflow Perm Buffer (e.g., BD Perm/Wash™ Buffer I)

  • Fluorochrome-conjugated antibodies: anti-pSTAT5 (pY694), and lineage markers (e.g., CD45, Ter-119, CD11b).

  • Flow cytometer

Procedure:

  • Prepare Splenocyte Suspension: a. Harvest spleens from mice 2-4 hours after the final this compound dose. b. Create a single-cell suspension by mashing the spleen through a 70 µm cell strainer into a petri dish containing RPMI media. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. d. Resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature. e. Quench the lysis by adding excess media and centrifuge again. f. Resuspend the cell pellet in media and perform a cell count.

  • Fixation and Permeabilization: a. Aliquot approximately 1-2 x 106 cells per tube. b. Fix the cells by adding pre-warmed Phosflow Lyse/Fix Buffer and incubate at 37°C for 10-15 minutes. c. Centrifuge and wash the cells. d. Permeabilize the cells by resuspending in Phosflow Perm Buffer and incubating for 30 minutes on ice.

  • Staining: a. Wash the permeabilized cells. b. Add the antibody cocktail (including anti-pSTAT5 and any surface markers) and incubate for 30-60 minutes at room temperature in the dark. c. Wash the cells twice with a suitable buffer (e.g., PBS + 2% FBS).

  • Analysis: a. Resuspend the final cell pellet in buffer. b. Acquire the samples on a flow cytometer. c. Analyze the pSTAT5 signal intensity within the desired cell populations. A significant decrease in pSTAT5 levels is expected in this compound-treated animals compared to vehicle controls.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) CytokineReceptor->JAK2_inactive 2. Dimerization JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active 3. Trans-phosphorylation STAT_monomer STAT5 Monomer JAK2_active->STAT_monomer 4. STAT5 Recruitment & Phosphorylation STAT_dimer STAT5-P Dimer STAT_monomer->STAT_dimer 5. Dimerization DNA Target Gene DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding This compound This compound This compound->JAK2_inactive Stabilizes Inactive Conformation

Caption: this compound mechanism of action on the JAK-STAT signaling pathway.

Toxicity_Workflow cluster_analysis Analysis Types start Start: Acclimatize Animals baseline 1. Baseline Measurements (Body Weight, CBC) start->baseline randomize 2. Randomize into Groups (Vehicle, this compound Doses) baseline->randomize dosing 3. Daily Dosing & Cage-side Observation randomize->dosing monitoring 4. Weekly Monitoring (Body Weight, CBC) dosing->monitoring Repeat for study duration endpoint 5. End of Study dosing->endpoint Planned endpoint monitoring->dosing monitoring->endpoint Adverse event triggers early endpoint necropsy 6. Necropsy & Organ Collection (Spleen, Liver, Bone Marrow) endpoint->necropsy analysis 7. Downstream Analysis necropsy->analysis histopath Histopathology analysis->histopath flow Flow Cytometry (pSTAT5) analysis->flow serum Serum Chemistry analysis->serum

Caption: General workflow for an in vivo toxicity study of this compound.

References

Technical Support Center: Enhancing Chz868's Anti-Leukemic Effects Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chz868 in combination therapies for leukemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other JAK2 inhibitors?

This compound is a type II inhibitor of JAK2, which means it stabilizes the kinase in an inactive conformation.[1][2][3] This contrasts with type I inhibitors, such as ruxolitinib, which bind to the active conformation of JAK2.[4][5] The type II binding mode of this compound allows it to overcome persistence to type I inhibitors and can lead to a reduction in the mutant allele burden in myeloproliferative neoplasms, an effect not typically observed with type I inhibitors.[5][6][7]

Q2: Which combination therapies with this compound have shown the most promise in pre-clinical studies?

The most notable synergistic effects have been observed between this compound and dexamethasone in B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3] This combination has been shown to synergistically induce apoptosis in JAK2-dependent B-ALL cells.[1][2] Other promising combinations include this compound with CD19 CAR-T cell therapy, where it can enhance the anti-leukemic effects of the CAR-T cells, and with nutrient restriction (fasting-mimicking diet), which has been shown to sensitize leukemia cells to this compound.[8][9]

Q3: What are the known mechanisms of synergy between this compound and its combination partners?

  • With Dexamethasone: The combination of this compound and dexamethasone synergistically induces apoptosis in leukemia cells.[1][2] This is associated with the modulation of apoptotic networks, including decreased expression of the pro-survival protein MCL-1 and increased expression of the pro-apoptotic protein BIM.[9]

  • With Nutrient Restriction: Short-term starvation through a fasting-mimicking diet has been shown to sensitize CRLF2-rearranged Ph-like ALL cells to this compound by decreasing the expression of MCL-1 and increasing BIM expression.[9]

  • With CD19 CAR-T Cells: Selective inhibition of the JAK2 pathway by this compound appears to potentiate CAR-T cell therapy without impairing T-cell activation, a problem observed with broader JAK1/2 inhibitors like ruxolitinib.[8]

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected synergistic effects between this compound and dexamethasone.

  • Question: We are not observing the expected synergistic cytotoxicity when combining this compound and dexamethasone in our B-ALL cell line experiments. What could be the reason?

  • Answer:

    • Cell Line Specificity: Ensure your B-ALL cell line is dependent on JAK2 signaling. The synergistic effect is most pronounced in CRLF2-rearranged, JAK2-dependent human B-ALL cells like MHH-CALL4.[1]

    • Concentration Optimization: The synergistic effect is concentration-dependent. Perform a dose-matrix experiment to determine the optimal concentrations of both this compound and dexamethasone for your specific cell line. Isobologram analysis is a useful tool for quantifying synergy.[1]

    • Timing of Drug Addition: The timing of drug administration can influence the outcome. Consider whether you are adding the drugs simultaneously or sequentially and for how long. A 48-hour incubation period has been shown to be effective.[1]

    • Assay Sensitivity: Ensure your cell viability or apoptosis assay is sensitive enough to detect the combined effect. Assays like CellTiter-Glo for viability and Annexin V staining for apoptosis are commonly used.[1][9]

Issue 2: Difficulty in assessing the effect of this compound on the JAK-STAT signaling pathway via Western Blot.

  • Question: We are having trouble consistently detecting changes in the phosphorylation of JAK2 and STAT5 after this compound treatment in our Western blots. What are some potential pitfalls?

  • Answer:

    • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.

    • Antibody Quality: Ensure you are using high-quality, validated antibodies specific for the phosphorylated forms of JAK2 (p-JAK2) and STAT5 (p-STAT5).

    • Loading Controls: Use appropriate loading controls (e.g., total JAK2, total STAT5, or a housekeeping protein like GAPDH or β-actin) to normalize your results.

    • Treatment Duration and Concentration: The effect of this compound on JAK2 and STAT5 phosphorylation can be rapid. Perform a time-course and dose-response experiment to identify the optimal conditions for observing maximal inhibition.

    • Paradoxical Phosphorylation with Type I Inhibitors: Be aware that type I JAK2 inhibitors can induce paradoxical JAK2 hyperphosphorylation.[2][3] this compound, as a type II inhibitor, is expected to reduce JAK2 phosphorylation.[4]

Issue 3: In vivo experiments with this compound show limited efficacy or unexpected toxicity.

  • Question: Our in vivo mouse model of leukemia treated with this compound is not showing the expected improvement in survival, or we are observing signs of toxicity. What should we consider?

  • Answer:

    • Drug Formulation and Administration: this compound can be reconstituted in 0.5% methylcellulose / 0.5% Tween-80 for oral gavage.[10] Ensure proper formulation and accurate dosing.

    • Dose and Schedule: The effective dose can vary between different mouse models. A dose of 30 mg/kg/day has been used successfully in some B-ALL models.[1][8] Dose-escalation studies may be necessary to find the optimal therapeutic window for your model.

    • Pharmacokinetics and Bioavailability: this compound has good oral bioavailability but moderate blood clearance.[10] Consider performing pharmacokinetic studies in your animal model to ensure adequate drug exposure.

    • Toxicity Monitoring: Monitor the mice for signs of toxicity, such as weight loss, behavioral changes, or signs of anemia. While this compound is designed to have a therapeutic index, high doses may impact normal hematopoiesis.[1]

    • Combination with Dexamethasone: In vivo studies have shown that the combination of this compound and dexamethasone significantly improves survival compared to this compound alone.[1][2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeThis compound GI50 (nM)Combination AgentObserved EffectReference
MHH-CALL4CRLF2-rearranged B-ALLNot specifiedDexamethasoneSynergy[1]
SET2JAK2V617F59-Potent Inhibition[10]
CMK-378-Less Potent Inhibition[10]
MUTZ5CRLF2-rearranged Ph-like ALLNot specifiedNutrient RestrictionSensitization[9]
MHH-CALL-4CRLF2-rearranged Ph-like ALLNot specifiedNutrient RestrictionSensitization[9]

Table 2: In Vivo Efficacy of this compound Combination Therapy

Leukemia ModelTreatment GroupOutcomeReference
Murine B-ALLThis compound + DexamethasoneDrastically improved overall survival compared to single agents[1]
CRLF2-rearranged PDXThis compound + DexamethasoneSynergistic induction of apoptosis[1]
CRLF2-rearranged PDXThis compound + Fasting-Mimicking DietReduced leukemic burden and enhanced efficacy of this compound[9]
B-ALL in vivo stress testCD19 CAR-T + this compoundEnhanced anti-leukemic effect and prolonged survival[8]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo)

  • Cell Seeding: Plate leukemia cells (e.g., MHH-CALL4) in 96-well plates at a density of 10,000 cells/well.

  • Drug Treatment: Add this compound and/or the combination agent (e.g., dexamethasone) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine relative cell viability.

2. Western Blotting for Phosphorylated Proteins

  • Cell Treatment and Lysis: Treat leukemia cells with this compound at the desired concentration and for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JAK2, p-STAT5, total JAK2, total STAT5, and a loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vivo Xenograft Model

  • Cell Implantation: Inject human leukemia cells (e.g., patient-derived xenograft cells) intravenously into immunodeficient mice (e.g., NSG mice).

  • Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood.

  • Drug Administration: Once the leukemia is established, begin treatment with this compound (e.g., 30 mg/kg/day by oral gavage) and/or the combination agent.

  • Efficacy Assessment: Monitor the leukemic burden throughout the treatment period.

  • Survival Analysis: Continue monitoring the mice after the treatment period to assess overall survival.

Visualizations

JAK_STAT_Pathway_Inhibition Mechanism of this compound and Dexamethasone Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway CRLF2 CRLF2/IL7Rα JAK2 JAK2 CRLF2->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates pSTAT5 p-STAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer dimerizes and translocates This compound This compound This compound->JAK2 inhibits (Type II) Proliferation Cell Proliferation & Survival Genes pSTAT5_dimer->Proliferation activates transcription Dexamethasone Dexamethasone MCL1 MCL-1 (Pro-survival) Dexamethasone->MCL1 downregulates BIM BIM (Pro-apoptotic) Dexamethasone->BIM upregulates Apoptosis Apoptosis MCL1->Apoptosis BIM->Apoptosis Chz868_effect This compound Chz868_effect->MCL1 downregulates Chz868_effect->BIM upregulates

Caption: Synergistic mechanism of this compound and Dexamethasone in leukemia cells.

Experimental_Workflow In Vitro Synergy Experiment Workflow start Start: Leukemia Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound and/or Dexamethasone (Dose-matrix) seed->treat incubate Incubate for 48-72 hours treat->incubate viability Assess Cell Viability (e.g., CellTiter-Glo) incubate->viability apoptosis Assess Apoptosis (e.g., Annexin V staining) incubate->apoptosis western Assess Protein Expression (Western Blot for p-JAK2, p-STAT5, MCL-1, BIM) incubate->western analyze Data Analysis (Isobologram, Combination Index) viability->analyze apoptosis->analyze western->analyze end End: Determine Synergy analyze->end

Caption: Workflow for in vitro synergy testing of this compound and Dexamethasone.

References

Validation & Comparative

A Head-to-Head Comparison: Chz868 Versus Ruxolitinib in the Treatment of Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical type II JAK2 inhibitor, Chz868, and the clinically approved type I JAK1/2 inhibitor, ruxolitinib, for the treatment of myeloproliferative neoplasms (MPNs). This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.

Executive Summary

Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells, frequently driven by mutations in the JAK-STAT signaling pathway, most notably the JAK2 V617F mutation. Ruxolitinib, a type I JAK1/2 inhibitor, has been a cornerstone of MPN therapy, effectively reducing spleen size and symptom burden. However, its impact on the underlying disease clone is often limited, and resistance can emerge. This compound, a preclinical type II JAK2 inhibitor, represents a novel approach by targeting the inactive conformation of the JAK2 kinase. Preclinical studies suggest this compound can overcome resistance to type I inhibitors and may have a greater disease-modifying potential by significantly reducing the mutant allele burden. This guide will delve into the comparative data supporting these observations.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Ruxolitinib
ParameterThis compoundRuxolitinibCell Line/ModelSource
Mechanism of Action Type II JAK2 InhibitorType I JAK1/2 InhibitorN/A[1][2][3]
IC50 (JAK2 V617F) ~59 nMNot explicitly stated in provided preclinical comparisonsSET2 cells[4]
IC50 (EPOR JAK2 WT) 0.17 µMNot explicitly stated in provided preclinical comparisonsBa/F3 cells[4]
Effect on Ruxolitinib-Resistant Cells Potent activityLoss of efficacyBa/F3 cells with acquired resistance[5]
Induction of Apoptosis Potently induces apoptosisInduces apoptosisSET2 cells[2]
Table 2: In Vivo Efficacy in Murine Models of MPNs
ParameterThis compoundRuxolitinibMurine ModelSource
Reduction in Spleen Size Significant reductionSignificant reductionJAK2 V617F knock-in mice[6][7]
Improvement in Hematologic Parameters Normalization of hematocrit and white blood cell countsImprovement in hematologic parametersJAK2 V617F knock-in mice[6]
Reduction in JAK2 V617F Allele Burden Significant reductionModest or no significant reduction in preclinical modelsJAK2 V617F knock-in mice[7][8][9]
Table 3: Effect on JAK2 V617F Allele Burden in Clinical Setting (Ruxolitinib)
Clinical TrialPatient PopulationMean Change in Allele Burden from BaselineTimepointSource
RESPONSE Polycythemia Vera-12.2% to -40.0%Up to 208 weeks[10][11][12]
COMFORT-I MyelofibrosisGradual decrease over timeUp to 216 weeks[1]
COMFORT-II MyelofibrosisGreater reduction compared to Best Available Therapy48 weeks[13]

Mechanism of Action and Signaling Pathways

Ruxolitinib is an ATP-competitive inhibitor that binds to the active "DFG-in" conformation of JAK1 and JAK2, preventing the phosphorylation and activation of downstream STAT proteins. In contrast, this compound is a type II inhibitor that stabilizes the inactive "DFG-out" conformation of the JAK2 kinase. This different binding mode is thought to be key to its ability to overcome persistence to type I inhibitors, which can be associated with the reactivation of JAK-STAT signaling.[1][2][3]

JAK-STAT_Signaling_Pathway_Inhibition JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib and this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates p-JAK2 p-JAK2 (Active) JAK2->p-JAK2 Phosphorylation STAT STAT p-STAT p-STAT STAT->p-STAT p-JAK2->STAT Phosphorylates STAT Dimer p-STAT Dimer p-STAT->STAT Dimer Dimerization Ruxolitinib Ruxolitinib (Type I Inhibitor) Ruxolitinib->p-JAK2 Inhibits Active 'DFG-in' state This compound This compound (Type II Inhibitor) This compound->JAK2 Inhibits Inactive 'DFG-out' state Gene Transcription Gene Transcription (Proliferation, Survival) STAT Dimer->Gene Transcription Promotes Cytokine Cytokine Cytokine->Cytokine Receptor Binds In_Vitro_Workflow In Vitro Drug Comparison Workflow Cell_Culture Culture MPN Cell Lines (e.g., SET2, Ba/F3-JAK2V617F) Drug_Treatment Treat with varying concentrations of This compound or Ruxolitinib Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Drug_Treatment->Apoptosis_Assay Signaling_Analysis Western Blot for p-JAK2 and p-STAT Drug_Treatment->Signaling_Analysis Data_Analysis Data Analysis and Comparison (IC50, % Apoptosis, Protein Levels) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

References

A Comparative Guide to JAK Inhibition: The Type II Inhibitor CHZ868 vs. Type I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Type II Janus kinase (JAK) inhibitor, CHZ868, against established Type I JAK inhibitors, including Ruxolitinib, Fedratinib, and Pacritinib. The focus is on the differential efficacy, mechanism of action, and performance in preclinical models of myeloproliferative neoplasms (MPNs), supported by experimental data.

Introduction: A Tale of Two Inhibition Modes

The discovery of activating mutations in the JAK-STAT pathway, particularly the JAK2 V617F mutation, revolutionized the therapeutic landscape for MPNs.[1][2] This led to the development of small-molecule JAK inhibitors. These inhibitors are broadly classified into two types based on their binding mode to the kinase domain.

  • Type I inhibitors (e.g., Ruxolitinib, Fedratinib, Pacritinib) are ATP-competitive and bind to the active conformation of the JAK kinase.[3]

  • Type II inhibitors , such as this compound, also bind the ATP pocket but extend into an adjacent allosteric site, stabilizing the kinase in its inactive, "DFG-out," conformation.[4][5]

This mechanistic difference is crucial, as it underlies the ability of this compound to overcome the persistence and resistance observed with Type I inhibitors.[5][6][7] While Type I inhibitors effectively reduce splenomegaly and symptom burden, they often fail to induce deep molecular responses or eliminate the malignant clone.[5][7] In contrast, this compound has demonstrated the ability to reduce the mutant allele burden in preclinical MPN models, a significant advantage not typically observed with Type I agents.[5][7][8]

Mechanism of Action: A Visual Comparison

The distinct binding modes of Type I and Type II inhibitors to the JAK2 kinase domain determine their downstream effects and efficacy profiles.

cluster_0 JAK-STAT Signaling cluster_1 Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive Inactive JAK2 Receptor->JAK2_inactive 2. Dimerization JAK2_active Active JAK2 (DFG-in) JAK2_inactive->JAK2_active 3. Activation (Trans-phosphorylation) STAT STAT JAK2_active->STAT 4. STAT Phosphorylation pSTAT pSTAT Dimer Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 6. Target Gene Expression TypeI Type I Inhibitor (e.g., Ruxolitinib) TypeI->JAK2_active Binds Active Conformation TypeII Type II Inhibitor (this compound) TypeII->JAK2_inactive Stabilizes Inactive Conformation

Caption: Differential binding modes of Type I and Type II JAK inhibitors.

Quantitative Data Comparison

The following tables summarize the inhibitory activity of this compound and leading Type I inhibitors against JAK family kinases and relevant cell lines.

Table 1: Biochemical Kinase Inhibitory Activity (IC50, nM)
InhibitorTypeJAK1JAK2JAK2 V617FJAK3TYK2Other Key Targets (IC50, nM)
This compound II -110[9]--Active[4]-
Ruxolitinib I3.32.8-428[10]19[10]-
Fedratinib I~1053[11][12][13]3[11]>1000~405FLT3 (15)[11][12][13]
Pacritinib I1280[14][15]23[14][15]19[14][15]520[14][15]50[14][15]FLT3 (22)[14][15]
Table 2: Cellular Proliferation Inhibitory Activity (IC50/GI50, nM)
InhibitorCell LineGenotypeIC50 / GI50 (nM)
This compound SET2JAK2 V617F59[4][9]
Ba/F3EPOR/JAK2 WT170[4][16]
Ba/F3EPOR/JAK2 V617F60[5]
Ruxolitinib HELJAK2 V617FInhibits
Ba/F3JAK2 V617F127[3]
PV Erythroid ProgenitorsJAK2 V617F67[10]
Fedratinib Ba/F3JAK2 V617FInhibits[11]
Pacritinib Ba/F3JAK2 V617F160[15]

A key finding is that this compound demonstrates potent activity against cell lines, including those that have become persistent or resistant to Type I inhibitors.[5][7] This is attributed to its Type II mechanism, which prevents the paradoxical JAK2 hyperphosphorylation that can be induced by Type I inhibitors in certain contexts.[5]

In Vivo Efficacy in Murine MPN Models

In murine models of JAK2V617F-driven polycythemia vera (PV) and MPLW515L-driven myelofibrosis (MF), this compound shows significant therapeutic effects.[5][9] Treatment with this compound leads to the normalization of blood counts, a reduction in splenomegaly, and improved survival.[5][9] Crucially, unlike Type I inhibitors, this compound treatment results in a significant decrease in the JAK2V617F mutant allele burden, indicating a deeper molecular response.[5][7]

Fedratinib and Ruxolitinib have also demonstrated efficacy in mouse models of MPN, showing improvements in disease features such as splenomegaly, fibrosis, and overall survival.[10][11] However, the reduction in mutant allele burden is a distinguishing feature of the Type II inhibitor this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of these JAK inhibitors.

In Vitro Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of a compound on a purified kinase.

cluster_workflow Kinase Assay Workflow start 1. Prepare Reagents step2 2. Add Purified JAK Enzyme, Substrate (Peptide), and Inhibitor (e.g., this compound) to reaction buffer start->step2 step3 3. Initiate Reaction with ³²P-ATP step2->step3 step4 4. Incubate step3->step4 step5 5. Stop reaction and capture substrate on filter membrane step4->step5 step6 6. Wash to remove unincorporated ³²P-ATP step5->step6 end 7. Quantify incorporated radioactivity to determine kinase activity step6->end

Caption: General workflow for a radioisotope-based kinase inhibition assay.
  • Principle : To measure the phosphorylation of a substrate peptide by a purified JAK enzyme in the presence of varying concentrations of an inhibitor.

  • Method : A common method involves a radioisotope-based filter binding assay.[17][18]

    • Purified, recombinant JAK kinase domains (e.g., JAK1, JAK2, JAK3, TYK2) are prepared.

    • The kinase, a specific peptide substrate, and cofactors are combined in a reaction buffer.

    • The test inhibitor (e.g., this compound, Ruxolitinib) is added at various concentrations.

    • The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

    • After incubation, the reaction mixture is transferred to a filter membrane that binds the peptide substrate.

    • Unincorporated [γ-³²P]ATP is washed away.

    • The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.

    • Data is analyzed to calculate the IC50 value, which is the inhibitor concentration that reduces enzyme activity by 50%.

Cell Viability / Proliferation Assay

These assays measure the effect of an inhibitor on the growth and survival of cancer cell lines that are dependent on JAK signaling.

  • Principle : To quantify the number of viable cells after treatment with an inhibitor. Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) or resazurin into a colored formazan product or a fluorescent product (resorufin), respectively.[19][20]

  • Method (MTS Assay) :

    • Cells (e.g., SET2, Ba/F3-JAK2V617F) are seeded into 96-well plates.

    • The cells are treated with a range of concentrations of the test inhibitor or a vehicle control (DMSO).

    • Plates are incubated for a set period (e.g., 48-72 hours).

    • An MTS reagent solution is added to each well.

    • After a further incubation period (1-4 hours), the absorbance is measured on a plate reader.

    • The absorbance is proportional to the number of viable cells. Results are used to calculate the IC50 or GI50 (concentration for 50% growth inhibition).[12]

Murine Myeloproliferative Neoplasm (MPN) Model

In vivo models are critical for evaluating the therapeutic efficacy and physiological effects of JAK inhibitors. A common approach is the retroviral bone marrow transplant model.[1][21]

  • Principle : To recreate an MPN-like disease in mice by transplanting bone marrow cells that have been engineered to express a mutant JAK2 or MPL allele.

  • Method :

    • Donor Preparation : Bone marrow is harvested from donor mice (e.g., C57BL/6).

    • Retroviral Transduction : The bone marrow cells are transduced with a retrovirus encoding a disease-driving mutation, such as JAK2V617F or MPLW515L.

    • Transplantation : Lethally irradiated recipient mice are injected with the transduced bone marrow cells.

    • Disease Development : The mice develop an MPN phenotype over several weeks, characterized by elevated blood counts, splenomegaly, and bone marrow fibrosis.[1][21]

    • Treatment : Once the disease is established, mice are treated daily with the test inhibitor (e.g., this compound via oral gavage) or a vehicle control.

    • Endpoint Analysis : Efficacy is assessed by monitoring peripheral blood counts, spleen size and weight, bone marrow histology, and overall survival. The mutant allele burden in hematopoietic tissues can be quantified by qPCR or sequencing.

Conclusion

The development of JAK inhibitors has marked a significant advancement in the treatment of myeloproliferative neoplasms. While Type I inhibitors like Ruxolitinib, Fedratinib, and Pacritinib offer substantial clinical benefits in managing symptoms and splenomegaly, the Type II inhibitor this compound represents a distinct and promising therapeutic strategy. Its unique mechanism of stabilizing the inactive kinase conformation allows it to overcome the persistence phenotype associated with Type I inhibitors and, critically, to reduce the underlying mutant cell population in preclinical models. This comparative analysis underscores the potential of Type II JAK inhibition as a valuable approach to achieve deeper and more durable responses in patients with JAK-driven malignancies.

References

CHZ868: A Paradigm Shift in Overcoming Ruxolitinib Resistance in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the type II JAK2 inhibitor, CHZ868, demonstrates its superior efficacy in preclinical models of ruxolitinib-resistant myeloproliferative neoplasms (MPNs). This guide provides an objective comparison of this compound with other Janus kinase (JAK) inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells. A key driver of these diseases is the constitutive activation of the JAK-STAT signaling pathway, often due to a mutation in the JAK2 gene (JAK2 V617F). Ruxolitinib, a type I JAK1/2 inhibitor, has been a cornerstone of treatment for MPNs, providing significant clinical benefits. However, a substantial number of patients develop resistance or intolerance to ruxolitinib over time, posing a significant clinical challenge.[1]

Resistance to ruxolitinib is frequently associated with the reactivation of JAK-STAT signaling. This can occur through the formation of heterodimers between JAK2 and other JAK family members, such as JAK1 and TYK2, which allows for trans-activation of JAK2 and downstream signaling, even in the presence of ruxolitinib.[2]

This compound emerges as a promising therapeutic strategy to overcome this resistance. As a type II JAK2 inhibitor, this compound binds to and stabilizes the inactive conformation of the JAK2 kinase. This unique mechanism of action prevents the conformational changes required for JAK2 activation, effectively shutting down the reactivated signaling pathways that drive ruxolitinib resistance.[3]

Comparative Efficacy of this compound

Experimental data consistently demonstrates the superior potency of this compound in ruxolitinib-resistant cell lines compared to ruxolitinib and other type I JAK inhibitors.

Inhibition of Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Cell LineGenotypeInhibitorIC50 (µM)Citation
Ba/F3JAK2 V617FThis compound0.06[2]
Ba/F3JAK2 WTThis compound0.17[2]
Ba/F3JAK2 V617FRuxolitinib~0.18 (equivalent to WT)[2]
Ba/F3JAK2 WTRuxolitinib~0.18 (equivalent to V617F)[2]
Ruxolitinib-resistant BaF3 JAK2V617FJAK2 V617FFedratinib1.552[4][5]
Ruxolitinib-sensitive BaF3 JAK2V617FJAK2 V617FFedratinib0.650[4][5]
Ruxolitinib-sensitive Ba/F3 JAK2-V617FJAK2 V617FRuxolitinib~0.182[1]

Note: IC50 values can vary between experiments and cell lines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies show that this compound is a potent inducer of apoptosis in ruxolitinib-resistant cells.

Cell LineTreatmentApoptosis InductionCitation
Ruxolitinib-persistent SET2This compoundConcentration-dependent increase[2]
Ruxolitinib-persistent SET2RuxolitinibNo significant apoptosis[2]
BMS911543-persistent SET2This compoundConcentration-dependent increase[2]
BMS911543-persistent SET2BMS911543No significant apoptosis[2]

Signaling Pathway Analysis

The differential effects of type I and type II JAK2 inhibitors can be visualized through their impact on the JAK-STAT signaling pathway.

JAK_STAT_Pathway Mechanism of Ruxolitinib Resistance and this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Ruxolitinib Resistance cluster_this compound This compound Action CytokineReceptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) CytokineReceptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT STAT JAK2_active->STAT 4. STAT Phosphorylation JAK1_TYK2 JAK1/TYK2 JAK1_TYK2->JAK2_inactive Trans-activation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression 6. Nuclear Translocation Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding Ruxolitinib Ruxolitinib (Type I Inhibitor) Ruxolitinib->JAK2_active Binds active form This compound This compound (Type II Inhibitor) This compound->JAK2_inactive Binds inactive form, prevents activation

Caption: Ruxolitinib resistance mechanism and this compound's mode of action.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of JAK inhibitors in ruxolitinib-resistant cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Ruxolitinib-sensitive MPN cell line (e.g., Ba/F3-JAK2V617F) develop_resistance Induce Ruxolitinib Resistance (prolonged exposure to increasing concentrations of ruxolitinib) start->develop_resistance resistant_cells Ruxolitinib-Resistant MPN Cell Line develop_resistance->resistant_cells treatment Treat cells with: - this compound - Ruxolitinib (control) - Other JAK inhibitors - Vehicle (DMSO) resistant_cells->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis western_blot Western Blot Analysis (p-JAK2, p-STAT5, total JAK2, total STAT5, GAPDH) treatment->western_blot analysis Data Analysis: - IC50 calculation - Quantification of apoptosis - Protein expression levels viability->analysis apoptosis->analysis western_blot->analysis conclusion Conclusion: Validate superior effect of this compound analysis->conclusion

Caption: Workflow for validating this compound's effect on resistant cells.

Comparison with Other JAK Inhibitors

While this compound demonstrates significant promise, it is important to consider its performance relative to other JAK inhibitors that are also being investigated for ruxolitinib-resistant MPNs.

  • Fedratinib: A JAK2-selective inhibitor that has shown efficacy in patients who have failed or are intolerant to ruxolitinib.[4][5] In preclinical models, fedratinib maintained activity in ruxolitinib-resistant cells, albeit with a higher IC50 compared to sensitive cells.[4][5]

  • Lestaurtinib: A multi-kinase inhibitor with activity against JAK2. Studies have shown that ruxolitinib-resistant JAK2 variants can display sensitivity to lestaurtinib, although its clinical efficacy in this setting is still under investigation.[1]

  • Momelotinib: A JAK1/JAK2 inhibitor that also inhibits activin A receptor type 1 (ACVR1), which may provide benefits in treating anemia associated with myelofibrosis.[6] Its efficacy in ruxolitinib-resistant populations is an area of active research.[7][8]

The distinct advantage of this compound lies in its type II inhibitory mechanism, which directly counteracts the common mechanism of resistance to type I inhibitors.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed ruxolitinib-resistant and parental (sensitive) cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, ruxolitinib, and other comparator JAK inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well. For MTS assays, the product is soluble in the culture medium. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Western Blot Analysis for Phosphorylated Proteins
  • Cell Treatment and Lysis: Treat ruxolitinib-resistant cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008), p-STAT5 (Tyr694), total JAK2, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: Treat ruxolitinib-resistant cells with this compound or other inhibitors at various concentrations for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations. Quantify the percentage of apoptotic cells.

Conclusion

The emergence of this compound represents a significant advancement in the therapeutic landscape for ruxolitinib-resistant myeloproliferative neoplasms. Its unique type II inhibitory mechanism directly targets the underlying cause of resistance to type I inhibitors, leading to potent suppression of the reactivated JAK-STAT pathway, inhibition of cell proliferation, and induction of apoptosis. The presented data and experimental frameworks provide a solid foundation for further investigation and development of this compound as a valuable treatment option for patients who have exhausted current therapeutic avenues.

References

Comparative Analysis of Chz868 and Fedratinib in B-ALL Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the pre-clinical efficacy and mechanisms of action of Chz868 and Fedratinib, two JAK2 inhibitors, in the context of B-cell Acute Lymphoblastic Leukemia (B-ALL). The data presented is compiled from various studies to offer a comprehensive comparison for researchers and drug development professionals.

Overview and Mechanism of Action

Both this compound and Fedratinib are potent inhibitors of Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway, which is frequently dysregulated in B-ALL and other hematological malignancies.

This compound is a novel and highly selective JAK2 inhibitor. It has demonstrated significant therapeutic potential in preclinical models of JAK2-driven hematological malignancies.

Fedratinib , approved for the treatment of myelofibrosis, is also a selective JAK2 inhibitor. Its efficacy in B-ALL models has been explored, particularly in subtypes characterized by CRLF2 rearrangements and subsequent JAK/STAT pathway activation.

Below is a diagram illustrating the canonical JAK/STAT signaling pathway, which is the primary target of both inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization DNA DNA P_STAT->DNA Translocation This compound This compound This compound->JAK2 Fedratinib Fedratinib Fedratinib->JAK2 Gene Target Gene Transcription DNA->Gene

Figure 1: Simplified JAK/STAT signaling pathway and points of inhibition by this compound and Fedratinib.

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound and Fedratinib against various B-ALL cell lines.

Parameter This compound Fedratinib Cell Line(s) Reference
IC50 (nM) 0.4 - 1.5~300 - 1500MHH-CALL4, MUTZ-5
Effect on p-STAT5 Potent InhibitionInhibitionMHH-CALL4, MUTZ-5
Apoptosis Induction Dose-dependent increaseDose-dependent increaseMHH-CALL4, MUTZ-5

In Vivo Efficacy

The anti-leukemic activity of this compound and Fedratinib has been evaluated in xenograft models of B-ALL.

Parameter This compound Fedratinib Model Reference
Tumor Growth Inhibition SignificantModerateMHH-CALL4 Xenograft
Survival Benefit Significant increaseModerate increaseMHH-CALL4 Xenograft
p-STAT5 Inhibition in vivo SustainedTransientMHH-CALL4 Xenograft

Experimental Protocols

A general workflow for the preclinical evaluation of JAK2 inhibitors in B-ALL models is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines B-ALL Cell Lines (e.g., MHH-CALL4, MUTZ-5) DrugTreatment Treat with this compound or Fedratinib CellLines->DrugTreatment Viability Cell Viability Assay (e.g., MTS) DrugTreatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) DrugTreatment->Apoptosis WesternBlot Western Blot (p-JAK2, p-STAT5) DrugTreatment->WesternBlot Xenograft Establish B-ALL Xenograft (e.g., NOD/SCID mice) InVivoTreatment Oral Gavage with This compound or Fedratinib Xenograft->InVivoTreatment TumorVolume Monitor Tumor Volume InVivoTreatment->TumorVolume Survival Monitor Survival InVivoTreatment->Survival PD Pharmacodynamic Analysis (p-STAT5 in tumors) InVivoTreatment->PD

Figure 2: General experimental workflow for preclinical evaluation of JAK2 inhibitors in B-ALL.

Cell Viability Assay (MTS)
  • Cell Seeding: B-ALL cells (e.g., MHH-CALL4, MUTZ-5) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or Fedratinib for 72 hours.

  • MTS Reagent: MTS reagent is added to each well and incubated for 2-4 hours.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated using non-linear regression analysis.

Western Blotting
  • Cell Lysis: Treated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-JAK2, JAK2, p-STAT5, STAT5, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: NOD/SCID mice are subcutaneously injected with 5-10 x 10^6 B-ALL cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment groups and administered this compound, Fedratinib, or vehicle control via oral gavage daily.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested at specified time points post-dosing for analysis of p-STAT5 levels by Western blot or immunohistochemistry.

  • Survival Study: A separate cohort of mice is monitored for survival.

Summary and Conclusion

Based on the available preclinical data, this compound demonstrates more potent anti-leukemic activity in B-ALL models compared to Fedratinib. This is evidenced by its lower IC50 values in vitro and superior tumor growth inhibition and survival benefit in vivo. The enhanced efficacy of this compound appears to be linked to its ability to induce more potent and sustained inhibition of the JAK/STAT pathway. These findings suggest that this compound may be a promising therapeutic candidate for B-ALL, particularly for subtypes driven by JAK2 mutations or CRLF2 rearrangements. Further clinical investigation is warranted to validate these preclinical observations.

Efficacy of CHZ868 in Cell Lines with Acquired Resistance to JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CHZ868, a novel type II JAK2 inhibitor, with other Janus kinase (JAK) inhibitors in cell lines that have developed acquired resistance. The data presented herein is supported by experimental evidence and detailed protocols to assist researchers in their evaluation of next-generation therapeutic strategies for malignancies driven by aberrant JAK-STAT signaling.

Introduction to Acquired JAK Inhibitor Resistance

The clinical success of type I JAK inhibitors, such as ruxolitinib, in treating myeloproliferative neoplasms (MPNs) and other hematological malignancies is often hampered by the development of acquired resistance. A primary mechanism of this resistance is the reactivation of the JAK-STAT signaling pathway. This can occur through the formation of heterodimers between JAK2 and other JAK family members (e.g., JAK1, TYK2), leading to trans-activation of JAK2 and downstream signaling, even in the presence of a type I inhibitor.[1] Additionally, mutations within the JAK2 kinase domain can emerge, reducing the binding affinity of type I inhibitors.[2]

This compound is a type II JAK inhibitor that binds to and stabilizes the inactive (DFG-out) conformation of the JAK2 kinase. This distinct mechanism of action offers a promising approach to overcome the limitations of type I inhibitors.

Comparative Efficacy of this compound

Experimental data demonstrates the superior efficacy of this compound in cell lines with acquired resistance to type I JAK inhibitors.

Table 1: IC50 Values in Type I JAK Inhibitor-Persistent Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the type I inhibitor ruxolitinib in various cell lines, including those that have developed persistence to type I inhibitors. Lower IC50 values indicate greater potency.

Cell LineGenetic BackgroundInhibitorIC50 (µM)Reference
Ba/F3 EPOR JAK2 V617FMurine pro-B cells expressing human erythropoietin receptor and JAK2 V617F mutationThis compound0.06[3]
Ruxolitinib0.13[3]
Ba/F3 EPOR JAK2 WTMurine pro-B cells expressing human erythropoietin receptor and wild-type JAK2This compound0.17[3][4]
Ruxolitinib0.14[3]
SET2Human megakaryoblastic leukemia cells with JAK2 V617F mutationThis compound0.059[3]
Ruxolitinib0.35[3]
32D MPLW515LMurine myeloid progenitor cells expressing MPL W515L mutationThis compound0.04[3]
Ruxolitinib0.25[3]
Ruxolitinib-Persistent SET2SET2 cells with acquired resistance to ruxolitinibThis compound~0.06[2]
Ruxolitinib>10[2]
CYT387-Persistent SET2SET2 cells with acquired resistance to CYT387This compound~0.07[2]
CYT387>10[2]
BMS911543-Persistent SET2SET2 cells with acquired resistance to BMS911543This compound~0.08[2]
BMS911543>10[2]
Table 2: Efficacy of this compound Against Ruxolitinib-Resistant JAK2 Mutants

This table highlights the efficacy of this compound and other JAK inhibitors against specific JAK2 mutations that confer resistance to ruxolitinib.

Cell LineInhibitorIC50 (nM)Reference
Ba/F3 JAK2 V617FRuxolitinib~182[5]
Fedratinib~172[2]
This compoundSensitive[2]
Ba/F3 JAK2 V617F + L983FRuxolitinib>8000[5]
Fedratinib~88[2]
This compoundSensitive[2]
Ba/F3 JAK2 V617F + Y931CRuxolitinib>4000[5]
Fedratinib~145[2]
This compoundLess Sensitive[5]

Signaling Pathways and Mechanism of Action

The diagrams below illustrate the key signaling pathways involved in JAK inhibitor resistance and the mechanism by which this compound overcomes it.

Type_I_JAK_Inhibitor_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_active JAK2 (Active) CytokineReceptor->JAK2_active Cytokine Binding STAT STAT JAK2_active->STAT Phosphorylation JAK1_TYK2 JAK1 / TYK2 JAK1_TYK2->JAK2_active Trans-activation (Resistance) pSTAT pSTAT STAT->pSTAT GeneExpression Gene Expression (Proliferation, Survival) pSTAT->GeneExpression Dimerization & Nuclear Translocation Ruxolitinib Ruxolitinib (Type I Inhibitor) Ruxolitinib->JAK2_active Inhibition

Figure 1. Acquired resistance to Type I JAK inhibitors.

In the presence of type I inhibitors like ruxolitinib, resistant cells can reactivate JAK2 through trans-activation by other JAK family members such as JAK1 and TYK2. This leads to continued STAT phosphorylation and downstream signaling, promoting cell proliferation and survival.

CHZ868_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) CytokineReceptor->JAK2_inactive STAT STAT JAK2_inactive->STAT No Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) This compound This compound (Type II Inhibitor) This compound->JAK2_inactive Stabilizes Inactive Conformation Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitors Add JAK inhibitors and controls seed_cells->add_inhibitors incubate_72h Incubate for 72 hours add_inhibitors->incubate_72h add_ct_glo Add CellTiter-Glo® Reagent incubate_72h->add_ct_glo mix_and_incubate Mix and incubate at RT add_ct_glo->mix_and_incubate read_luminescence Read luminescence mix_and_incubate->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

References

A Head-to-Head Showdown: Type I vs. Type II JAK2 Inhibitors in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vivo comparative efficacy of JAK2 inhibitors, offering researchers and drug development professionals a comprehensive analysis of their performance in preclinical models of myeloproliferative neoplasms (MPNs).

The discovery of activating mutations in the Janus kinase 2 (JAK2) gene, particularly the V617F mutation, has revolutionized the understanding and treatment of myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV) and primary myelofibrosis (PMF).[1][2] This has led to the development of targeted therapies aimed at inhibiting the constitutively active JAK2 signaling pathway.[3][4] These inhibitors are broadly classified into two types based on their binding mode to the JAK2 kinase domain. Type I inhibitors bind to the active conformation of the kinase, while type II inhibitors stabilize the inactive conformation.[5][6] This fundamental difference in their mechanism of action has significant implications for their efficacy, particularly in the context of acquired resistance.

This guide provides a detailed head-to-head comparison of the in vivo performance of type I and type II JAK2 inhibitors, with a primary focus on the well-characterized type I inhibitor ruxolitinib and the potent type II inhibitor CHZ868. Data on fedratinib, another clinically relevant type I inhibitor, is also included to provide a broader perspective.

Mechanism of Action: A Tale of Two Binding Modes

The differential binding mechanisms of type I and type II inhibitors are central to their observed in vivo effects. Type I inhibitors, such as ruxolitinib and fedratinib, are ATP-competitive and bind to the active (DFG-in) conformation of the JAK2 kinase.[7] In contrast, type II inhibitors like this compound also bind to the ATP-binding pocket but extend into an adjacent allosteric site, stabilizing the inactive (DFG-out) conformation of the kinase.[5][6] This distinction is critical, as resistance to type I inhibitors can emerge through the reactivation of JAK-STAT signaling via heterodimerization of JAK2 with other JAK family members (JAK1 and TYK2), a mechanism that type II inhibitors can effectively overcome.[1][3]

JAK2 Inhibitor Mechanism of Action cluster_0 Type I Inhibition cluster_1 Type II Inhibition Active JAK2 Active JAK2 STAT Phosphorylation STAT Phosphorylation Active JAK2->STAT Phosphorylation Type I Inhibitor Type I Inhibitor Type I Inhibitor->Active JAK2 Binds to active site ATP ATP ATP->Active JAK2 Competes with Inactive JAK2 Inactive JAK2 No STAT Phosphorylation No STAT Phosphorylation Inactive JAK2->No STAT Phosphorylation Type II Inhibitor Type II Inhibitor Type II Inhibitor->Inactive JAK2 Stabilizes inactive state Cytokine Receptor Cytokine Receptor Cytokine Receptor->Active JAK2 Activation Cytokine Receptor->Inactive JAK2 Activation

Figure 1: Mechanism of Type I vs. Type II JAK2 Inhibition

In Vivo Efficacy: A Head-to-Head Comparison in MPN Mouse Models

Preclinical studies in mouse models of MPNs have provided critical insights into the differential efficacy of type I and type II JAK2 inhibitors. The following tables summarize key quantitative data from these in vivo experiments.

Table 1: Hematological Parameters in a JAK2V617F-Driven Polycythemia Vera Mouse Model
ParameterVehicleRuxolitinib (Type I)This compound (Type II)
Hematocrit (%) High85.8%50.3% (Normalization)
Spleen Volume (mg) Enlarged235 mg76 mg (Significant Reduction)
Mutant Allele Burden HighNo significant reductionAverage reduction of 49%

Data compiled from studies on JAK2V617F knock-in mouse models.[2]

Table 2: Efficacy in Ruxolitinib-Resistant MPN Models
ParameterRuxolitinib (Type I)This compound (Type II)
JAK-STAT Signaling in Persistent Cells ReactivatedCompletely Suppressed
Growth of Ruxolitinib-Resistant Cells UninhibitedSensitive
Survival in Ruxolitinib-Resistant Model PoorSignificantly Prolonged

Data from in vivo studies using cell line-derived xenograft models of ruxolitinib resistance.[1][3]

Table 3: Comparative Efficacy of Type I Inhibitors in Myelofibrosis Models
ParameterRuxolitinibFedratinib
Spleen Volume Reduction (≥35%) 41.9% (COMFORT-I)36-47% (JAKARTA)
Symptom Improvement (≥50% reduction in TSS) 45.9% (COMFORT-I)34-36% (JAKARTA)
Efficacy in Ruxolitinib-Failed Patients N/A30% spleen volume reduction

Clinical trial data is provided for context as direct head-to-head in vivo preclinical data for fedratinib vs. a type II inhibitor is limited. TSS: Total Symptom Score.[8][9]

Experimental Protocols

In Vivo Efficacy Study in a JAK2V617F Polycythemia Vera Mouse Model
  • Animal Model: Jak2V617F conditional knock-in mice are typically used, where the mutation is expressed in the hematopoietic compartment.

  • Treatment: Mice are treated with vehicle, ruxolitinib (e.g., 60 mg/kg, orally, twice daily), or this compound (e.g., 30-40 mg/kg, orally, once daily).[1]

  • Monitoring: Hematological parameters (hematocrit, white blood cell count, platelet count) are monitored regularly via peripheral blood analysis. Spleen size and weight are measured at the end of the study.

  • Analysis of Mutant Allele Burden: Bone marrow and peripheral blood cells are collected, and genomic DNA is isolated. The percentage of the Jak2V617F allele is quantified using techniques such as quantitative PCR or next-generation sequencing.

  • Pharmacodynamic Analysis: To assess target engagement, phosphorylation of STAT3 and STAT5 in peripheral blood mononuclear cells or bone marrow cells is measured by flow cytometry or Western blotting.[1]

In Vivo Efficacy Experimental Workflow MPN Mouse Model MPN Mouse Model Treatment Groups Treatment Groups MPN Mouse Model->Treatment Groups Vehicle Vehicle Treatment Groups->Vehicle Type I Inhibitor Type I Inhibitor Treatment Groups->Type I Inhibitor Type II Inhibitor Type II Inhibitor Treatment Groups->Type II Inhibitor Monitoring Monitoring Vehicle->Monitoring Type I Inhibitor->Monitoring Type II Inhibitor->Monitoring Hematology Hematology Monitoring->Hematology Spleen Size Spleen Size Monitoring->Spleen Size Allele Burden Allele Burden Monitoring->Allele Burden Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Figure 2: In Vivo Experimental Workflow
In Vivo Study in a Ruxolitinib-Resistant MPN Model

  • Model Generation: Ruxolitinib-resistant cell lines (e.g., Ba/F3 cells expressing JAK2V617F) are generated through prolonged in vitro culture with increasing concentrations of ruxolitinib. These cells are then engrafted into immunodeficient mice (e.g., NSG mice) to establish xenograft tumors.

  • Treatment: Once tumors are established, mice are treated with ruxolitinib or this compound at appropriate doses.

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements. Survival of the mice is recorded.

  • Mechanism of Action Studies: At the end of the study, tumor tissues are collected to analyze the phosphorylation status of JAK2 and STAT proteins to confirm the on-target effects of the inhibitors.

Discussion and Future Perspectives

The in vivo data strongly suggest that type II JAK2 inhibitors hold significant advantages over their type I counterparts. The ability of this compound to induce a significant reduction in the mutant allele burden in a JAK2V617F-driven mouse model of PV is a key differentiator, suggesting a potential for disease modification that has not been consistently observed with type I inhibitors.[1][4] Furthermore, the efficacy of this compound in overcoming resistance to type I inhibitors highlights a critical therapeutic strategy for patients who relapse or become refractory to current standard-of-care treatments.[3][10]

While ruxolitinib and fedratinib have demonstrated clinical benefit in reducing splenomegaly and improving symptoms in patients with myelofibrosis, the emergence of resistance remains a clinical challenge.[8][11][12] The preclinical in vivo evidence for type II inhibitors provides a strong rationale for their clinical development.

Future research should focus on direct head-to-head in vivo comparisons of a broader range of type I and type II inhibitors, including fedratinib, in various MPN models. Additionally, long-term in vivo studies are needed to fully assess the disease-modifying potential and safety profiles of type II inhibitors. The development of novel type II inhibitors with optimized pharmacokinetic and safety profiles for clinical use is a promising avenue for improving outcomes for patients with myeloproliferative neoplasms.

References

Safety Operating Guide

Proper Disposal and Handling of Chz868: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Chz868 are paramount. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the integrity of research and the safety of laboratory personnel.

This compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2] Its role in cancer research, particularly in the context of myeloproliferative neoplasms and B-cell acute lymphoblastic leukemia, necessitates a thorough understanding of its handling and disposal.[2][3]

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be taken from the SDS for similar small molecule kinase inhibitors and general laboratory safety protocols for handling cytotoxic agents.[4]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound or its solutions.

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or aerosols.

Engineering Controls:

  • Fume Hood: All weighing and preparation of this compound solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in all areas where the compound is used or stored.

Spill Procedures: In case of a spill, prevent further spread by absorbing the material with an inert absorbent (e.g., vermiculite, sand). The contaminated material should then be collected into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.

Proper Disposal Procedures

The disposal of this compound and any contaminated materials must adhere to institutional, local, and national regulations for hazardous chemical waste. As a kinase inhibitor with potential cytotoxic effects, it should be treated as a hazardous substance.[4]

Waste Segregation and Collection:

Waste TypeDisposal ContainerLabeling
Solid Waste Sealable, puncture-resistant container"Hazardous Chemical Waste," "Cytotoxic," "this compound"
(e.g., contaminated gloves, pipette tips, vials)
Liquid Waste Leak-proof, screw-cap container"Hazardous Chemical Waste," "Cytotoxic," "this compound in [Solvent]"
(e.g., unused solutions, cell culture media)
Sharps Designated sharps container"Sharps," "Hazardous Chemical Waste," "Cytotoxic," "this compound"
(e.g., contaminated needles, syringes)

Decontamination of Labware: Glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol) to inactivate the compound, followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound

AssayCell Line/EnzymeIC50 / GI50Reference
Cell ProliferationEPOR JAK2 WT Ba/F30.17 µM (IC50)[5]
Cell ProliferationSET2 (JAK2 V617F)59 nM (GI50)[2]
Enzymatic AssayActivated (phosphorylated) JAK2110 nM (IC50)[2]

Table 2: Solubility of this compound

SolventConcentrationReference
DMSO≥ 150 mg/mL

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell-Based Proliferation Assay:

  • Cell Culture: Human B-ALL cell lines (e.g., MHH-CALL4) or Ba/F3 cells expressing JAK2 mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or vehicle (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is calculated from the dose-response curve.

In Vivo Efficacy Studies in Mouse Models:

  • Animal Models: Murine models of myeloproliferative neoplasms or patient-derived xenograft (PDX) models of B-ALL are utilized.

  • Compound Formulation: For oral gavage, this compound is formulated in a vehicle such as 0.5% methylcellulose and 0.5% Tween-80 in water.

  • Administration: The compound is administered orally at specified doses (e.g., 15-40 mg/kg) and schedules (e.g., once or twice daily).

  • Monitoring: Animal health, body weight, and tumor burden (for xenograft models) are monitored regularly.

  • Pharmacodynamic Analysis: At the end of the study, tissues (e.g., spleen, bone marrow) are collected to assess the in vivo inhibition of JAK-STAT signaling via methods like Western blotting or immunohistochemistry for phosphorylated STAT5.

  • Efficacy Endpoints: Efficacy is determined by measures such as tumor growth inhibition, reduction in spleen size, or prolonged survival.

Signaling Pathway and Experimental Workflow Diagrams

JAK-STAT Signaling Pathway and Inhibition by this compound

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (Active) pY JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (Dimer) pY STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation This compound This compound (Type II Inhibitor) This compound->JAK2_inactive Inhibition (Stabilizes Inactive State) Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription

Caption: this compound, a type II inhibitor, stabilizes the inactive conformation of JAK2, preventing its activation and subsequent downstream signaling.

General Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow start Start prep Prepare this compound Stock (in DMSO) start->prep culture Culture Target Cells (e.g., JAK2-mutant cell lines) start->culture treat Treat Cells with Varying Concentrations of this compound prep->treat culture->treat incubate Incubate (e.g., 72 hours) treat->incubate assess Assess Cell Viability (e.g., CellTiter-Glo) incubate->assess analyze Analyze Data (Calculate IC50/GI50) assess->analyze end End analyze->end

Caption: A streamlined workflow for determining the in vitro potency of this compound on cancer cell lines.

References

Essential Safety and Operational Guide for Handling CHZ868

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of CHZ868, a potent and selective type II Janus kinase (JAK2) inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of research outcomes.

Personal Protective Equipment (PPE)

Given that this compound is an investigational compound with potential antineoplastic properties, stringent handling precautions are necessary to minimize exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions or accidental aerosolization of powder.
Lab Coat Impermeable, disposable gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection For handling powder outside of a containment device: A NIOSH-approved respirator (e.g., N95 or higher).Minimizes the risk of inhaling fine particles of the compound.
Containment A certified chemical fume hood or biological safety cabinet should be used when weighing or preparing solutions of this compound.Provides a controlled environment to prevent the release of the compound into the laboratory.

Operational Handling and Storage

Proper operational procedures are essential for safety and for preserving the stability of this compound.

Reconstitution and Dilution:

  • This compound is typically supplied as a solid.[1]

  • For in vitro studies, it is commonly dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture media.[1][2]

  • For in vivo experiments in mice, this compound can be reconstituted in a vehicle such as 0.5% methylcellulose / 0.5% Tween-80 for administration by oral gavage.[1]

Storage:

  • Solid Form: Store at -20°C for up to 3 years.

  • Stock Solutions: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][3]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a clearly labeled hazardous chemical waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Carefully remove and place in a designated hazardous waste bag for incineration.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

In Vitro Cell-Based Assay Protocol:

  • Prepare Stock Solution: Dissolve solid this compound in fresh DMSO to a concentration of 10 mM.[1]

  • Cell Seeding: Plate cells (e.g., JAK2-dependent cell lines like SET2) in appropriate culture media.

  • Treatment: Dilute the this compound stock solution in culture media to the desired final concentrations (e.g., 0.05, 0.1, 0.2 µM) and add to the cells.[1] A vehicle control (DMSO) should be run in parallel.[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).[1]

  • Analysis: Assess cell viability, proliferation, or specific signaling pathway inhibition (e.g., phosphorylation of STAT5) using appropriate assays.[1][2][4]

Mechanism of Action and Signaling Pathway

This compound is a type II inhibitor of JAK2, meaning it stabilizes the kinase in an inactive conformation.[4][5] This prevents the phosphorylation and activation of downstream signaling proteins, primarily the STAT (Signal Transducer and Activator of Transcription) family of transcription factors.[2][4] The inhibition of the JAK2/STAT5 signaling pathway is a key mechanism for its efficacy in myeloproliferative neoplasms and certain types of leukemia.[2][4]

JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Activates STAT5 STAT5 JAK2->STAT5 3. Phosphorylates pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 4. Dimerizes GeneExpression Gene Expression (Proliferation, Survival) pSTAT5->GeneExpression 5. Translocates to Nucleus & Regulates Transcription This compound This compound This compound->JAK2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor 1. Binds

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Solid this compound (in fume hood) B Prepare 10 mM Stock in DMSO A->B D Dilute Stock & Treat Cells B->D C Seed Cells in Plates C->D E Incubate (48-72h) D->E F Cell Viability Assay E->F G Western Blot for pSTAT5 E->G

Caption: General workflow for an in vitro this compound cell-based experiment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.